Product packaging for GNE-4997(Cat. No.:)

GNE-4997

Cat. No.: B607688
M. Wt: 515.6 g/mol
InChI Key: JNRFIKALOWSUBG-UHFFFAOYSA-N
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Description

GNE-4997 is a potent and selective ITK inhibitor (Ki = 0.09 nM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27F2N5O3S B607688 GNE-4997

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFIKALOWSUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-4997: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective second-generation inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental methodologies for drug development professionals. The core of this guide focuses on the tetrahydroindazole scaffold from which this compound was developed, detailing its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

This compound emerged from a structure and property-guided lead optimization program aimed at improving upon a first-generation series of tetrahydroindazole ITK inhibitors.[1][2] The primary goal was to enhance potency and selectivity while mitigating off-target effects and cytotoxicity.[1][2] The discovery process leveraged a deep understanding of the ITK active site, guided by X-ray crystallography, to design analogs with improved pharmacological profiles. A key finding during this optimization was the correlation between the basicity of solubilizing elements in the inhibitor structure and off-target antiproliferative effects. By modulating this basicity, researchers were able to significantly reduce cytotoxicity while maintaining high on-target potency.[1][2]

Synthesis Pathway

The synthesis of this compound involves a multi-step synthetic route, characteristic of complex heterocyclic compounds. While the specific, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core tetrahydroindazole scaffold followed by the addition of key side chains that contribute to its potency and selectivity.

A generalized synthetic workflow is depicted below:

GNE_4997_Synthesis_Workflow start Starting Materials scaffold Tetrahydroindazole Core Synthesis start->scaffold Cyclocondensation functionalization Side Chain Functionalization scaffold->functionalization Coupling Reactions purification Purification and Characterization functionalization->purification Chromatography, NMR, MS final_product This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of ITK. ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and differentiation.[3] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-γ1 (PLC-γ1).[3][4] PLC-γ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream events, including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interleukin-13 (IL-13).[1] By inhibiting ITK, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and cytokine release.

The ITK signaling pathway and the point of inhibition by this compound are illustrated in the diagram below:

ITK_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck / ZAP-70 TCR->Lck_Zap70 ITK ITK Lck_Zap70->ITK Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB Cytokines IL-2, IL-13 Production NFAT_NFkB->Cytokines

Caption: ITK signaling pathway and inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of this compound

AssayParameterValueReference
ITK Enzyme AssayKi0.09 nM[3][4][5]
Jurkat Cell PLC-γ PhosphorylationIC504 nM[3][4]
Kinase Selectivity PanelFold Selectivity vs. other kinasesHigh (Specific values in primary literature)[1][2]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

SpeciesDosing RouteKey ParameterValueReference
MouseOral / IntraperitonealIL-2 InhibitionSignificant reduction[1]
MouseOral / IntraperitonealIL-13 InhibitionSignificant reduction[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key experiments for the characterization of this compound.

ITK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ITK.

A generalized workflow for the ITK Kinase Assay is as follows:

ITK_Kinase_Assay_Workflow reagents Prepare Reagents: - Recombinant ITK - this compound dilutions - ATP - Substrate incubation Incubate ITK with this compound reagents->incubation reaction Initiate Kinase Reaction (add ATP and Substrate) incubation->reaction detection Detect Product Formation (e.g., ADP-Glo, Radioactivity) reaction->detection analysis Calculate IC₅₀/Kᵢ detection->analysis

Caption: Generalized workflow for an ITK kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human ITK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is also prepared.

  • Incubation: The ITK enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. Common detection methods include radiometric assays (using ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The data are then fitted to a dose-response curve to determine the IC₅₀ or Kᵢ value.

Jurkat Cell PLC-γ Phosphorylation Assay

This cellular assay assesses the ability of this compound to inhibit ITK activity within a relevant T-cell line.

Methodology:

  • Cell Culture and Treatment: Jurkat T-cells are cultured and then pre-incubated with various concentrations of this compound.

  • TCR Stimulation: The T-cell receptor is stimulated using anti-CD3 antibodies to activate the ITK signaling pathway.

  • Cell Lysis and Immunoprecipitation: After stimulation, the cells are lysed, and PLC-γ1 is immunoprecipitated from the cell lysates.

  • Western Blotting: The immunoprecipitated PLC-γ1 is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

  • Quantification: The intensity of the pPLC-γ1 bands is quantified and normalized to the total amount of PLC-γ1. The IC₅₀ value is determined by plotting the percentage of inhibition of PLC-γ1 phosphorylation against the concentration of this compound.

In Vivo Pharmacodynamic Assays

These assays evaluate the efficacy of this compound in a living organism.

Methodology:

  • Animal Model: A suitable mouse model of T-cell activation is used.

  • Dosing: Mice are administered this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • T-Cell Activation: T-cell activation is induced in the mice, for example, by immunization or challenge with an antigen.

  • Sample Collection: At various time points after dosing and activation, blood or tissue samples are collected.

  • Cytokine Measurement: The levels of key cytokines, such as IL-2 and IL-13, in the collected samples are measured using techniques like ELISA or multiplex bead assays.

  • Data Analysis: The reduction in cytokine levels in the this compound-treated group is compared to a vehicle-treated control group to assess the in vivo efficacy of the compound.

Conclusion

This compound is a potent and selective ITK inhibitor with a well-defined mechanism of action and demonstrated in vitro and in vivo activity. The strategic design, guided by structural biology and property-based optimization, has resulted in a compound with a promising preclinical profile. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of novel immunomodulatory therapies. Further details on the synthesis and comprehensive biological data can be found in the primary literature.[1]

References

GNE-4997: A Potent and Selective Inhibitor of Interleukin-2-Inducible T-cell Kinase (ITK)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical non-receptor tyrosine kinase in the Tec family. ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a key therapeutic target for a range of inflammatory and autoimmune diseases. The primary cellular target of this compound is the ATP-binding pocket of ITK. By occupying this site, this compound effectively blocks the kinase activity of ITK, thereby inhibiting the downstream signaling cascade that is essential for T-cell activation, proliferation, and cytokine release.

The mechanism of action of this compound involves the direct inhibition of ITK's catalytic function. This leads to a reduction in the phosphorylation of its key substrate, phospholipase C-gamma 1 (PLC-γ1). The inhibition of PLC-γ1 phosphorylation subsequently attenuates the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in decreased intracellular calcium mobilization and protein kinase C (PKC) activation. Ultimately, this cascade of events suppresses the activation of transcription factors, such as NFAT and AP-1, which are crucial for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Quantitative Inhibition Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

Parameter Value Assay Type Target Reference
Ki0.09 nMBiochemical Kinase AssayITK[1][2]

Table 1: Biochemical Potency of this compound against ITK.

Parameter Value Assay Type Cell Line Stimulus Endpoint Reference
IC504 nMCellular AssayJurkat cellsT-cell receptor stimulationPLC-γ phosphorylation[1][2]

Table 2: Cellular Potency of this compound.

Signaling Pathway

This compound intercepts the TCR signaling pathway at the level of ITK. The following diagram illustrates the canonical TCR signaling cascade and the point of intervention by this compound.

TCR_Signaling_Pathway TCR_CD3 TCR/CD3 complex LCK Lck TCR_CD3->LCK Engagement ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 scaffold ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors NFAT, AP-1 Ca_release->Transcription_Factors Activate PKC_activation->Transcription_Factors Activate Cytokine_Production IL-2 Production Transcription_Factors->Cytokine_Production Induce GNE4997 This compound GNE4997->ITK Inhibits

TCR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on the descriptions in the primary literature.

ITK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ITK.

Workflow:

ITK_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents 1. Prepare Assay Buffer: HEPES, MgCl₂, DTT, BSA Enzyme 2. Dilute recombinant human ITK enzyme Reagents->Enzyme Substrate 3. Prepare substrate solution: Poly(Glu,Tyr) peptide and ATP Enzyme->Substrate Inhibitor 4. Prepare serial dilutions of this compound Substrate->Inhibitor Mix 5. Combine ITK, this compound, and substrate in a 384-well plate Inhibitor->Mix Incubate 6. Incubate at room temperature Mix->Incubate Stop 7. Add detection reagent containing Eu-labeled anti-phosphotyrosine antibody and fluorescent tracer Incubate->Stop Read 8. Read time-resolved fluorescence resonance energy transfer (TR-FRET) signal Stop->Read Calculate 9. Calculate percent inhibition Read->Calculate Determine_Ki 10. Determine Ki from IC50 values using the Cheng-Prusoff equation Calculate->Determine_Ki

Workflow for ITK Biochemical Kinase Assay.

Methodology:

  • Assay Buffer Preparation: The assay is performed in a buffer typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

  • Enzyme Preparation: Recombinant human ITK enzyme is diluted in the assay buffer to the desired concentration.

  • Substrate Preparation: A substrate solution is prepared containing a poly(Glu,Tyr) 4:1 peptide and ATP at a concentration close to its Km value.

  • Inhibitor Preparation: this compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase reaction is initiated by mixing the ITK enzyme, the substrate solution, and the this compound dilutions in a low-volume 384-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is detected using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This typically involves the addition of a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer that binds to the unphosphorylated substrate.

  • Signal Reading: The TR-FRET signal is read on a compatible plate reader. A high signal indicates low phosphorylation (i.e., high inhibition), and a low signal indicates high phosphorylation (i.e., low inhibition).

  • Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor). The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Assay for PLC-γ Phosphorylation

This assay measures the ability of this compound to inhibit the phosphorylation of PLC-γ1 in a cellular context, providing a measure of its on-target activity in a more physiologically relevant system.

Workflow:

PLCg_Phosphorylation_Assay cluster_cell_prep Cell Preparation cluster_stimulation TCR Stimulation cluster_detection Detection (ELISA) cluster_analysis Data Analysis Culture 1. Culture Jurkat T-cells Starve 2. Serum-starve cells Culture->Starve Pretreat 3. Pretreat cells with serial dilutions of this compound Starve->Pretreat Stimulate 4. Stimulate cells with anti-CD3 antibody Pretreat->Stimulate Lyse 5. Lyse cells to release proteins Stimulate->Lyse Coat 6. Coat ELISA plate with capture antibody (anti-total PLC-γ1) Lyse->Coat Add_lysate 7. Add cell lysates to the plate Coat->Add_lysate Add_detection_Ab 8. Add detection antibody (anti-phospho-PLC-γ1) Add_lysate->Add_detection_Ab Add_secondary 9. Add HRP-conjugated secondary antibody Add_detection_Ab->Add_secondary Add_substrate 10. Add colorimetric substrate (e.g., TMB) Add_secondary->Add_substrate Read 11. Read absorbance Add_substrate->Read Calculate 12. Calculate percent inhibition Read->Calculate Determine_IC50 13. Determine IC50 from dose-response curve Calculate->Determine_IC50

References

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling. Its function is essential for the development, differentiation, and effector functions of T-cells, particularly T helper 2 (Th2) cells, making it a key therapeutic target for inflammatory and autoimmune disorders like asthma. GNE-4997 is a second-generation tetrahydroindazole-based inhibitor designed for high potency and selectivity against ITK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to ITK and this compound

ITK is predominantly expressed in T-cells and natural killer (NK) cells and functions as a crucial mediator downstream of the T-cell receptor.[1] Upon TCR engagement, a signaling cascade involving LCK, ZAP-70, and the adaptors LAT and SLP-76 leads to the recruitment and activation of ITK at the plasma membrane.[2] Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn catalyzes the production of second messengers that lead to calcium mobilization and the activation of downstream transcription factors, culminating in T-cell activation and cytokine production.[1] Given its central role in Th2-mediated allergic responses, selective inhibition of ITK is a promising strategy for diseases such as asthma.[1]

This compound was developed by Genentech as a potent and selective ITK inhibitor.[3] It emerged from an optimization program that aimed to improve upon earlier compounds by enhancing potency and selectivity while reducing off-target effects and cytotoxicity.[3] A key innovation in the design of this compound was the replacement of a basic solubilizing group with a cyclic sulfone moiety, a strategic chemical modification that successfully mitigated off-target antiproliferative effects without compromising kinase selectivity.[3]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the kinase domain of ITK. X-ray crystallography studies have elucidated its binding mode, showing that the pyrazole ring of the tetrahydroindazole core anchors the molecule into the hinge region of the kinase through hydrogen bonds with the backbone amide of Met438 and the carbonyl of Glu436.[3] This precise interaction blocks the ATP-binding site, preventing the phosphorylation of ITK's substrates.

The inhibition of ITK by this compound directly interrupts the TCR signaling cascade, preventing the phosphorylation of PLC-γ1. This blockade halts the downstream signaling events, including calcium flux and NFAT activation, which are essential for T-cell activation and the production of key cytokines like IL-2, IL-4, IL-5, and IL-13.[4]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK Antigen Presentation LAT_SLP76 LAT/SLP-76 Complex LCK->LAT_SLP76 Phosphorylates ITK_cyto ITK LCK->ITK_cyto Activates (Phosphorylates) LAT_SLP76->ITK_cyto PLCg1_mem PLC-γ1 Ca_ER Ca²⁺ Release (from ER) PLCg1_mem->Ca_ER Generates IP₃ ITK_cyto->PLCg1_mem Phosphorylates PLCg1_cyto PLC-γ1 ITK_cyto->PLCg1_cyto Recruits GNE4997 This compound GNE4997->ITK_cyto Inhibits NFAT NFAT Activation Ca_ER->NFAT Cytokines Cytokine Production (IL-2, IL-13, etc.) NFAT->Cytokines

Caption: ITK Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

This compound demonstrates exceptional potency at both the enzymatic and cellular levels. The following tables summarize the key quantitative metrics reported for the compound.

Table 1: In Vitro Biochemical and Cellular Potency
ParameterTarget/AssayValueReference
Ki ITK (Enzymatic Assay)0.09 nM[1]
IC50 p-PLC-γ1 (Jurkat Cells)4 nM[1][5]

Note: While this compound is described as highly selective, a detailed kinase selectivity panel with IC50 values against other Tec family kinases (e.g., BTK, RLK) and other off-target kinases was not publicly available at the time of this writing.

Table 2: Pharmacokinetic and In Vivo Efficacy Data
ParameterSpeciesValueReference
Pharmacokinetics MouseData not publicly available-
In Vivo Efficacy MouseReduces IL-2 and IL-13 production[3]

Note: Specific pharmacokinetic parameters (e.g., half-life, clearance, oral bioavailability) and quantitative in vivo efficacy data (e.g., dose-response for cytokine reduction) from the primary publication were not publicly available.

Experimental Protocols

The characterization of this compound involved a tiered experimental approach, moving from biochemical assays to cellular models and finally to in vivo systems.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_cell Cell-Based Evaluation cluster_vivo In Vivo Evaluation biochem Biochemical Kinase Assay (Determine Ki) selectivity Kinase Selectivity Panel (Assess Off-Target Activity) biochem->selectivity pPLC p-PLC-γ1 Cellular Assay (Determine IC50) biochem->pPLC Confirm Cellular Potency cytotoxicity Cytotoxicity Assay (Assess Cell Viability) pPLC->cytotoxicity Evaluate Safety Window pk Pharmacokinetic Studies (Determine Bioavailability, T½, etc.) pPLC->pk Advance Lead Compound efficacy Pharmacodynamic / Efficacy Model (e.g., OVA-Induced Asthma) pk->efficacy Establish Dose Regimen

Caption: General Experimental Workflow for ITK Inhibitor Characterization.
ITK Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on ITK's enzymatic activity.

  • Objective: To determine the inhibitor constant (Ki) of this compound against recombinant human ITK.

  • Principle: An ADP-Glo™ (Promega) or similar assay format is used, which measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase inhibition.

  • Materials:

    • Recombinant human ITK enzyme.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (at a concentration near the Km for ITK).

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).

    • This compound, serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • 384-well assay plates.

  • Procedure:

    • Add 1 µL of serially diluted this compound or DMSO vehicle control to wells of a 384-well plate.

    • Add 2 µL of ITK enzyme diluted in kinase buffer to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular Phospho-PLC-γ1 (Tyr783) Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit TCR-induced signaling in a relevant cell line.

  • Objective: To determine the IC₅₀ of this compound for the inhibition of PLC-γ1 phosphorylation in Jurkat T-cells.

  • Principle: Jurkat cells are stimulated via the TCR to induce ITK-dependent phosphorylation of PLC-γ1 at tyrosine 783. The level of phosphorylated PLC-γ1 is then quantified using flow cytometry or Western blot.

  • Materials:

    • Jurkat T-cells.

    • RPMI-1640 medium + 10% FBS.

    • TCR Stimulant: Anti-CD3 antibody (e.g., OKT3).

    • This compound, serially diluted.

    • Fixation/Permeabilization buffers.

    • Primary Antibody: Anti-phospho-PLC-γ1 (Tyr783).

    • Labeled Secondary Antibody for detection.

  • Procedure:

    • Culture Jurkat cells to a density of ~1x10⁶ cells/mL.

    • Pre-incubate cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.

    • Stimulate the cells by adding anti-CD3 antibody for 5-10 minutes at 37°C.

    • Immediately stop the stimulation by fixing the cells with a formaldehyde-based buffer.

    • Permeabilize the cells with a methanol- or saponin-based buffer.

    • Stain the cells with the anti-phospho-PLC-γ1 (Tyr783) antibody, followed by a fluorescently labeled secondary antibody.

    • Analyze the median fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Normalize the phosphorylation signal to the stimulated control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.

Structure-Activity Relationship (SAR) and Drug Design

The development of this compound from its predecessor, GNE-9822, is a clear example of structure-based drug design aimed at optimizing the therapeutic window. The key structural modification was intended to reduce cytotoxicity associated with basic amine moieties present in earlier compounds.

SAR_Logic cluster_parent Properties cluster_gne Properties Parent Predecessor Compound (e.g., GNE-9822) Potency_P High ITK Potency Parent->Potency_P Toxicity_P Off-Target Cytotoxicity Parent->Toxicity_P Structure_P Contains Basic Amine Moiety Parent->Structure_P GNE4997 This compound Potency_G Maintained/Enhanced ITK Potency GNE4997->Potency_G Toxicity_G Reduced Cytotoxicity GNE4997->Toxicity_G Structure_G Replaced with Cyclic Sulfone GNE4997->Structure_G Toxicity_P->Toxicity_G Resulting Improvement Structure_P->Structure_G Rational Design: Remove Basic Center

Caption: Logic of Structural Optimization from Predecessor to this compound.

By replacing the basic amine with a non-basic, polar cyclic sulfone, the developers of this compound were able to dissociate the desired on-target ITK inhibition from the undesired antiproliferative off-target effects. This modification led to a compound with a superior safety profile while maintaining high potency.[3]

Summary and Future Directions

This compound is a highly potent and selective inhibitor of ITK, demonstrating single-digit nanomolar efficacy in cellular assays.[1][5] Its design represents a successful application of medicinal chemistry principles to mitigate off-target toxicity while preserving on-target activity. The interruption of the TCR-ITK-PLC-γ1 signaling axis by this compound provides a strong rationale for its potential use in T-cell mediated inflammatory diseases.

Further development and public disclosure of its full kinase selectivity profile, detailed pharmacokinetic properties, and quantitative in vivo efficacy data will be crucial for fully assessing its therapeutic potential and advancing it toward clinical investigation.

References

Understanding the Binding Kinetics of GNE-4997 to ITK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell development, differentiation, and proliferation makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. GNE-4997 has emerged as a potent and selective inhibitor of ITK, demonstrating significant potential in modulating T-cell mediated immune responses. This technical guide provides a comprehensive overview of the binding kinetics of this compound to ITK, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding of this promising inhibitor.

This compound: A Potent and Selective ITK Inhibitor

This compound is a reversible, ATP-competitive inhibitor of ITK.[1] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the ITK kinase domain. This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the T-cell receptor signaling cascade.

Binding Affinity and Potency

The interaction between this compound and ITK is characterized by high affinity, as demonstrated by both biochemical and cellular assays. While specific association (k_on) and dissociation (k_off) rate constants are not publicly available, the equilibrium dissociation constant (K_i) provides a robust measure of the inhibitor's potency.

ParameterValueDescriptionReference
K_i 0.09 nMInhibition constant, a measure of the binding affinity of this compound to the ITK enzyme.[1][2][3][4]
IC_50 4 nMHalf-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat cells, indicating cellular potency.[1]

Table 1: Quantitative Binding and Potency Data for this compound

ITK Signaling Pathway and Mechanism of Inhibition

The binding of the T-cell receptor (TCR) to an antigen-presenting cell (APC) initiates a complex signaling cascade. ITK is a key component of this pathway, responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then triggers downstream signaling events, leading to T-cell activation. This compound, by occupying the ATP-binding site of ITK, prevents the kinase from phosphorylating PLC-γ1, thus effectively blocking this critical step in T-cell activation.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation APC APC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation GNE4997 This compound GNE4997->ITK PLCG1_P p-PLC-γ1 Downstream Downstream Signaling (Ca2+ flux, NFAT activation) PLCG1_P->Downstream TCell_Activation T-Cell Activation Downstream->TCell_Activation

Caption: ITK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The determination of the binding kinetics and potency of this compound involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical ITK Kinase Assay (Determination of K_i)

This assay measures the direct inhibition of ITK enzymatic activity by this compound.

  • Reagents and Materials:

    • Recombinant human ITK enzyme

    • ATP

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • This compound (serially diluted)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing the ITK enzyme and the peptide substrate in the kinase buffer.

    • Add serial dilutions of this compound to the wells of a 384-well plate.

    • Add the enzyme/substrate mixture to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the K_m for ATP).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • Plot the percentage of ITK activity against the logarithm of the this compound concentration.

    • Determine the IC_50 value from the resulting dose-response curve.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [S]/K_m), where [S] is the ATP concentration and K_m is the Michaelis-Menten constant of ATP for ITK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - ITK Enzyme - Peptide Substrate - this compound dilutions - ATP mix Mix ITK and substrate reagents->mix add_mix Add enzyme/substrate mix to plate mix->add_mix add_inhibitor Add this compound dilutions to plate add_inhibitor->add_mix start_reaction Initiate reaction with ATP add_mix->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction & add detection reagent incubate->stop_reaction read_plate Measure luminescence (ADP produced) stop_reaction->read_plate analyze Plot dose-response curve and calculate IC50/Ki read_plate->analyze

Caption: Workflow for a Biochemical ITK Kinase Assay.

Cellular PLC-γ Phosphorylation Assay (Determination of IC_50)

This assay assesses the ability of this compound to inhibit ITK activity within a cellular context.

  • Reagents and Materials:

    • Jurkat T-cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • T-cell receptor stimulating antibodies (e.g., anti-CD3 and anti-CD28)

    • This compound (serially diluted)

    • Lysis buffer

    • Antibodies: anti-phospho-PLC-γ1 and a loading control (e.g., anti-GAPDH)

    • Western blotting reagents and equipment

  • Procedure:

    • Culture Jurkat T-cells to the desired density.

    • Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.

    • Incubate for a short period (e.g., 5-10 minutes) to induce PLC-γ1 phosphorylation.

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-phospho-PLC-γ1 antibody to detect the phosphorylated form of the protein.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities and plot the percentage of inhibition of PLC-γ1 phosphorylation against the logarithm of the this compound concentration.

    • Determine the IC_50 value from the resulting dose-response curve.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis culture Culture Jurkat T-cells preincubate Pre-incubate with this compound dilutions culture->preincubate stimulate Stimulate with anti-CD3/CD28 preincubate->stimulate lyse Lyse cells and collect protein stimulate->lyse western_blot Perform Western Blot for p-PLC-γ1 lyse->western_blot quantify Quantify band intensities western_blot->quantify analyze Plot dose-response curve and calculate IC50 quantify->analyze

Caption: Workflow for a Cellular PLC-γ Phosphorylation Assay.

Conclusion

This compound is a highly potent and selective inhibitor of ITK, demonstrating excellent biochemical and cellular activity. Its reversible, ATP-competitive mechanism of action effectively blocks the ITK-mediated phosphorylation of PLC-γ1, a crucial step in T-cell receptor signaling. The sub-nanomolar binding affinity (K_i = 0.09 nM) and low nanomolar cellular potency (IC_50 = 4 nM) highlight its potential as a valuable research tool and a promising candidate for the development of novel therapeutics for T-cell mediated diseases. Further investigation into the detailed binding kinetics, including the on- and off-rates, would provide a more complete understanding of the dynamic interaction between this compound and ITK and could further inform its therapeutic application.

References

GNE-4997: A Preclinical Candidate for Asthma Intervention Through Selective ITK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway. Given the established role of ITK in the differentiation and function of T helper 2 (Th2) cells, which are central to the pathophysiology of allergic asthma, this compound presents a compelling therapeutic candidate. This document provides a comprehensive overview of the preclinical data supporting the investigation of this compound in asthma models, including its biochemical potency, the underlying signaling pathways, and detailed experimental protocols for in vivo evaluation. While direct in vivo studies of this compound in asthma models are not yet publicly available, this guide synthesizes the existing evidence to build a strong rationale for its further investigation.

Introduction to this compound and its Target: ITK

This compound is a small molecule inhibitor designed for high potency and selectivity against ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is predominantly expressed in T-cells and plays a crucial role in TCR-mediated signaling cascades.[4][5][6] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] This action is pivotal for inducing calcium mobilization and activating transcription factors that drive T-cell proliferation, differentiation, and cytokine production.[5]

The rationale for targeting ITK in asthma stems from its integral role in Th2 cell biology. Th2 cells orchestrate the allergic inflammatory response in asthma through the release of key cytokines such as IL-4, IL-5, and IL-13.[5] Studies involving ITK-deficient mice have demonstrated a significant reduction in Th2-mediated allergic airway inflammation, validating ITK as a therapeutic target for asthma.[1][4][7]

Quantitative Data on this compound and ITK's Role in Asthma Models

The following tables summarize the key quantitative data for this compound's biochemical potency and the effects of ITK deficiency in a preclinical asthma model.

Table 1: Biochemical Potency of this compound

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2][3]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells[1][2]

Table 2: Effects of ITK Deficiency in Ovalbumin-Induced Murine Asthma Model

ParameterWild-Type MiceITK -/- MiceObservationReference
Lung Inflammation SevereReducedITK deficiency mitigates airway inflammation.[1]
Eosinophil Infiltration HighReducedITK is crucial for eosinophil recruitment to the lungs.[1]
Mucus Production IncreasedReducedITK signaling contributes to mucus hypersecretion.[1]

Signaling Pathway of ITK in T-Cells

The activation of ITK is a critical step in the TCR signaling cascade that leads to the production of pro-inflammatory cytokines in asthma. The following diagram illustrates this pathway.

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK Activation TCR->LCK ZAP70 ZAP70 Recruitment & Activation LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruitment ITK_active ITK (active) ITK_inactive->ITK_active Phosphorylation PLCG1_inactive PLC-γ1 (inactive) ITK_active->PLCG1_inactive Phosphorylation PLCG1_active PLC-γ1 (active) PLCG1_inactive->PLCG1_active Ca_mobilization Ca²⁺ Mobilization PLCG1_active->Ca_mobilization NFAT_activation NFAT Activation Ca_mobilization->NFAT_activation Gene_transcription Gene Transcription (IL-4, IL-5, IL-13) NFAT_activation->Gene_transcription GNE4997 This compound GNE4997->ITK_active Inhibition

Caption: ITK Signaling Pathway in T-Cells.

Experimental Protocols

Ovalbumin-Induced Murine Model of Allergic Asthma

This model is the standard for evaluating the efficacy of novel asthma therapeutics.[8][9][10][11][12]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

Protocol:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µL of PBS.

    • Control group receives i.p. injections of PBS with alum.

  • Challenge:

    • From days 28 to 30, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

    • Control group is exposed to a PBS aerosol.

  • Treatment:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.

  • Endpoint Analysis (24-48 hours after final challenge):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Collect BAL fluid by flushing the lungs with PBS.

      • Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.

    • Lung Histology:

      • Perfuse lungs and fix in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Airway Hyperresponsiveness (AHR) Measurement:

      • Assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Cytokine Analysis:

      • Measure levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates using ELISA or multiplex assays.

    • Serum IgE Levels:

      • Measure OVA-specific IgE levels in serum by ELISA.

PLC-γ1 Phosphorylation Assay in Jurkat Cells

This in vitro assay is used to determine the cellular potency of ITK inhibitors.[1][2][13][14][15][16]

Materials:

  • Jurkat T-cells

  • Anti-CD3 antibody (OKT3)

  • This compound

  • Lysis buffer

  • Antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1, and secondary antibodies

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in appropriate media.

    • Pre-incubate cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • TCR Stimulation:

    • Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-PLC-γ1 and total PLC-γ1.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify band intensities and calculate the ratio of phosphorylated PLC-γ1 to total PLC-γ1.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Experimental Workflow for this compound Evaluation in an Asthma Model

The following diagram outlines a logical workflow for the preclinical evaluation of this compound in an asthma model.

Experimental_Workflow start Start: this compound Candidate biochem_assay In Vitro Potency: PLC-γ1 Phosphorylation Assay start->biochem_assay in_vivo_model In Vivo Efficacy: Ovalbumin-Induced Asthma Model biochem_assay->in_vivo_model sensitization Sensitization Phase (OVA + Alum) in_vivo_model->sensitization challenge Challenge Phase (Aerosolized OVA) sensitization->challenge treatment Treatment (this compound or Vehicle) challenge->treatment endpoints Endpoint Analysis challenge->endpoints treatment->challenge balf BALF Analysis (Cell Counts, Cytokines) endpoints->balf histology Lung Histology (Inflammation, Mucus) endpoints->histology ahr Airway Hyperresponsiveness endpoints->ahr serum Serum IgE endpoints->serum data_analysis Data Analysis & Interpretation balf->data_analysis histology->data_analysis ahr->data_analysis serum->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for Titrating GNE-4997 Concentration in Jurkat Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK, a member of the Tec family of kinases, plays a significant role in T-cell activation, differentiation, and cytokine production.[3][4][5] Dysregulation of ITK signaling has been implicated in various T-cell-mediated diseases, making it an attractive therapeutic target. This compound exhibits a high affinity for ITK with a Ki of 0.09 nM and effectively inhibits the phosphorylation of Phospholipase C-γ (PLC-γ) in Jurkat cells, a human T-lymphocyte cell line, with an IC50 of 4 nM upon TCR stimulation.[1][2][6]

These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro assays using Jurkat cells. The described methods focus on assessing the inhibitor's impact on cell viability and T-cell activation, key parameters for characterizing its biological effects.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
TargetInterleukin-2-inducible T-cell kinase (ITK)[1][2]
Ki0.09 nM[2]
IC50 (PLC-γ phosphorylation in Jurkat cells)4 nM[1][2][6]
Table 2: Recommended this compound Concentration Ranges for Jurkat Cell Assays
Assay TypeSuggested Concentration RangeRationale
Cell Viability (e.g., MTT, Resazurin)0.1 nM - 10 µMTo determine the cytotoxic or anti-proliferative effects over a broad range and establish a therapeutic window.
T-Cell Activation (e.g., IL-2 ELISA)0.1 nM - 1 µMFocused range around the known IC50 for a downstream signaling event to precisely determine the potency of functional inhibition.

Experimental Protocols

Jurkat Cell Culture and Maintenance

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

  • Subculture cells every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium.

  • Before each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.

Protocol for Determining this compound IC50 for Cell Viability

This protocol utilizes a resazurin-based assay to measure cell viability. A similar protocol can be followed for MTT assays with appropriate modifications for the solubilization step.[7][8][9]

Materials:

  • Jurkat cells in logarithmic growth phase

  • Complete RPMI-1640 medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, opaque-walled microplates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Protocol:

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10^4 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol for Assessing this compound Inhibition of T-Cell Activation (IL-2 Production)

This protocol measures the secretion of Interleukin-2 (IL-2), a key cytokine produced upon T-cell activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • 96-well tissue culture plates

  • T-cell activators: anti-CD3 and anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

  • Human IL-2 ELISA kit

  • Microplate reader for absorbance measurement

Protocol:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound (e.g., 1 µM to 0.1 nM) in complete medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control.

  • T-Cell Stimulation: Prepare a stimulation cocktail. For antibody-based stimulation, use plate-bound anti-CD3 (1-10 µg/mL) and soluble anti-CD28 (1-5 µg/mL). For chemical stimulation, use PMA (10-50 ng/mL) and Ionomycin (0.5-1 µM). Add the stimulation cocktail to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for IL-2 measurement.

  • IL-2 ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the IL-2 standards.

    • Calculate the concentration of IL-2 in each sample from the standard curve.

    • Normalize the IL-2 production to the stimulated vehicle control (100% activation).

    • Plot the percentage of IL-2 production against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

GNE4997_Titration_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis jurkat_culture Jurkat Cell Culture (Logarithmic Growth) cell_seeding Seed Jurkat Cells in 96-well Plates jurkat_culture->cell_seeding gne_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound Dilutions gne_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., Resazurin) incubation->viability activation T-Cell Activation Assay (e.g., IL-2 ELISA) incubation->activation readout Measure Signal (Fluorescence/Absorbance) viability->readout activation->readout ic50 Calculate IC50 Values readout->ic50

Caption: Experimental workflow for titrating this compound in Jurkat cell assays.

ITK_Signaling_Pathway TCR TCR/CD3 Complex LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 P LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 P ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLC-γ1 ITK->PLCG1 P PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PLCG1->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB IL2 IL-2 Production NFAT_NFkB->IL2 GNE4997 This compound GNE4997->ITK

References

GNE-4997: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation, downstream of the TCR, leads to the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1), initiating a cascade of signaling events essential for T-cell activation, proliferation, and cytokine production.[4] Dysregulation of the TCR signaling pathway is implicated in various immunological disorders and T-cell malignancies, making ITK a compelling therapeutic target.

These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacological effects of this compound on T-cells. The described methods enable researchers to quantify the inhibition of PLC-γ1 phosphorylation, analyze cell cycle progression, and measure the induction of apoptosis in response to this compound treatment.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of ITK. By blocking ITK, this compound prevents the subsequent phosphorylation of its substrate, PLC-γ1. This disruption of the TCR signaling cascade ultimately leads to the modulation of T-cell effector functions.

GNE_4997_Mechanism TCR TCR Engagement ITK ITK TCR->ITK PLCG1 PLC-γ1 ITK->PLCG1 P GNE4997 This compound GNE4997->ITK pPLCG1 pPLC-γ1 Downstream Downstream Signaling pPLCG1->Downstream TCellActivation T-Cell Activation, Proliferation Downstream->TCellActivation

Figure 1: this compound inhibits ITK-mediated PLC-γ1 phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of a representative ITK inhibitor on Jurkat cells, a human T-lymphocyte cell line. These data are indicative of the expected results when using this compound in similar experimental setups.

Table 1: Effect of ITK Inhibitor on Apoptosis in Jurkat Cells [1]

Treatment TimeConcentration% Apoptotic Cells (Mean ± SD)
24 hoursControl5.2 ± 0.7
3 µM15.3 ± 0.8
5 µM25.0 ± 3.8
8 µM47.9 ± 2.7
48 hoursControl7.1 ± 1.2
3 µM28.4 ± 3.1
5 µM45.6 ± 4.5
8 µM68.2 ± 5.3

Table 2: Effect of ITK Inhibitor on Cell Cycle Distribution in Jurkat Cells (24-hour treatment) [1]

Concentration% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Control60.3 ± 4.220.0 ± 2.119.7 ± 5.4
3 µM58.9 ± 3.819.7 ± 2.521.4 ± 6.5
5 µM55.1 ± 4.521.2 ± 3.323.7 ± 7.3
8 µM40.2 ± 6.118.3 ± 4.941.5 ± 17.4

Experimental Protocols

Protocol 1: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol details the use of phospho-flow cytometry to measure the inhibition of TCR-induced PLC-γ1 phosphorylation by this compound.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 Antibody (clone UCHT1)

  • Anti-CD28 Antibody (clone CD28.2)

  • Goat anti-Mouse Ig

  • BD Phosflow™ Lyse/Fix Buffer

  • BD Phosflow™ Perm Buffer III

  • Phospho-PLC-γ1 (pY783) Antibody (e.g., FITC or PE conjugated)

  • Viability Dye (e.g., DAPI, Propidium Iodide)

  • Flow Cytometer

pPLCG1_Workflow Start Start: Jurkat Cells Pretreat Pre-treat with this compound or Vehicle (DMSO) Start->Pretreat Stimulate Stimulate with anti-CD3/anti-CD28 Pretreat->Stimulate FixPerm Fix and Permeabilize Stimulate->FixPerm Stain Intracellular Staining: anti-pPLC-γ1 & Viability Dye FixPerm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify % pPLC-γ1+ Live Cells Analyze->End CellCycle_Workflow Start Start: Jurkat Cells Treat Treat with this compound or Vehicle (DMSO) (e.g., 24 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in ice-cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (with RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify % Cells in G0/G1, S, and G2/M Analyze->End Apoptosis_Workflow Start Start: Jurkat Cells Treat Treat with this compound or Vehicle (DMSO) (e.g., 24-48 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify % Live, Apoptotic, and Necrotic Cells Analyze->End

References

Application Notes and Protocols: GNE-4997 Administration in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying immune response is predominantly driven by T helper 2 (Th2) cells, which produce a suite of cytokines including Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines orchestrate the recruitment of eosinophils, stimulate IgE production by B cells, and promote the pathological features of asthma.[2]

A key upstream regulator of T-cell activation and differentiation is the Lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling.[3][4] Activation of Lck initiates a signaling cascade that leads to the differentiation of Th2 cells and the subsequent amplification of the allergic inflammatory response.[3] Consequently, inhibiting Lck presents a promising therapeutic strategy for attenuating the Th2-driven inflammation central to asthma.

While information on a compound specifically named GNE-4997 is not available in public literature, it is hypothesized to be a selective Lck inhibitor based on related research into kinase inhibitors for asthma. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a selective Lck inhibitor, referred to herein as this compound, in preclinical mouse models of allergic asthma.

Mechanism of Action: Lck Inhibition in Th2 Cells

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), Lck is activated. Activated Lck phosphorylates downstream substrates, including the Interleukin-2-inducible T cell kinase (ITK) and Phospholipase C-γ1 (PLC-γ1).[3][5] This initiates a cascade that activates transcription factors such as GATA3, NFκB, and NFATc1, which are critical for the expression of Th2-associated cytokines (IL-4, IL-5, IL-13).[3][4] By inhibiting Lck, this compound is expected to block this entire cascade, preventing Th2 cell differentiation and cytokine production, thereby reducing airway inflammation.

Lck_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_inhibition Therapeutic Intervention cluster_cascade Intracellular Signaling Cascade cluster_outcome Cellular & Pathophysiological Outcomes TCR TCR-Antigen Engagement Lck p-Lck (Active) TCR->Lck Activates GNE4997 This compound GNE4997->Lck Inhibits ITK p-ITK Lck->ITK PLCg p-PLC-γ Lck->PLCg TFs GATA3, NFκB, NFATc1 Activation ITK->TFs PLCg->TFs Th2 Th2 Differentiation & Cytokine Production (IL-4, IL-5, IL-13) TFs->Th2 Promotes Asthma Airway Inflammation, Mucus Production, AHR Th2->Asthma Drives

Caption: Lck signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.[6][7][8]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization Phase:

    • Day 0 & 7: Sensitize each mouse with an intraperitoneal (i.p.) injection of 10 µg OVA emulsified in 100 µl aluminum hydroxide gel.[8] The total injection volume should be 200 µl in sterile PBS.

  • Challenge Phase:

    • Day 14-17: Challenge the sensitized mice by exposing them to an aerosol of 6% OVA in PBS for 25 minutes each day using an ultrasonic nebulizer.[8]

    • The control group receives i.p. injections of PBS in alum and is challenged with PBS aerosol.[8]

  • Endpoint Analysis:

    • Perform endpoint analyses (AHR, BALF collection, etc.) 24 hours after the final OVA challenge (Day 18).[7][8]

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Sensitization (OVA/Alum i.p.) Day7 Day 7: Sensitization (OVA/Alum i.p.) Day0->Day7 Day14_17 Days 14-17: Aerosol Challenge (OVA) + this compound Admin Day7->Day14_17 Day18 Day 18: AHR, BALF, Serum, Lung Histology Day14_17->Day18

Caption: Experimental workflow for the OVA-induced asthma model.
Protocol 2: this compound Administration

This protocol outlines the preparation and administration of the Lck inhibitor.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Positive Control: Dexamethasone

  • Oral gavage needles

Procedure:

  • Preparation:

    • Prepare a fresh suspension of this compound in the vehicle each day. A typical dose for a small molecule kinase inhibitor is in the range of 30 mg/kg.[9]

    • Prepare the positive control (e.g., Dexamethasone at 0.3 mg/kg) and a vehicle-only control.[9]

  • Administration:

    • During the challenge phase (Days 14-17), administer this compound, dexamethasone, or vehicle via oral gavage (p.o.) to the respective mouse groups.[9]

    • Administration should occur 1 hour prior to each OVA aerosol challenge to ensure peak compound exposure during the inflammatory stimulus.[9]

Protocol 3: Assessment of Therapeutic Efficacy

A. Measurement of Airway Hyperresponsiveness (AHR)

  • Method: Use a whole-body plethysmography system (e.g., DSI Buxco FinePointe) to measure AHR non-invasively.[7][10]

  • Procedure: 24 hours after the final challenge, place conscious, unrestrained mice into the plethysmography chambers.[7][10] After a baseline reading, expose mice to increasing concentrations of aerosolized methacholine (MCh) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL). Record the enhanced pause (Penh) value, which is a calculated index that correlates with airway resistance.[10]

B. Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

  • Method: Immediately following AHR measurement, euthanize mice and perform a tracheotomy.

  • Procedure:

    • Cannulate the trachea and lavage the lungs twice with 0.6 mL of ice-cold PBS.[8]

    • Centrifuge the collected BALF. Use the supernatant for cytokine analysis.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[11]

C. Measurement of Serum IgE Levels

  • Method: Collect blood via cardiac puncture at the time of sacrifice.

  • Procedure:

    • Allow blood to clot and centrifuge to separate serum.

    • Measure total and OVA-specific IgE levels in the serum using a commercially available ELISA kit, following the manufacturer's instructions.[7]

D. Histopathological Analysis of Lung Tissue

  • Method: After BALF collection, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

  • Procedure:

    • Excise the lungs and fix them in formalin overnight.

    • Embed the tissue in paraffin, section, and stain with:

      • Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammatory cell infiltration.[7][9]

      • Periodic acid-Schiff (PAS): To visualize and quantify mucus production and goblet cell hyperplasia.[9]

Data Presentation: Expected Outcomes of Lck Inhibition

The following tables summarize representative quantitative data expected from studies evaluating an Lck inhibitor like this compound, based on published findings for similar kinase inhibitors in mouse models of asthma.[3][4][8][9][12]

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Control (PBS)1.1 ± 0.20.1 ± 0.050.3 ± 0.10.5 ± 0.1
Asthma (OVA)8.5 ± 1.145.2 ± 5.35.1 ± 0.810.3 ± 1.5
OVA + this compound3.2 ± 0.510.7 ± 2.12.4 ± 0.54.1 ± 0.7
OVA + Dexa2.5 ± 0.45.6 ± 1.51.8 ± 0.43.2 ± 0.6
*Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative.

Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Homogenate

GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (PBS)15 ± 310 ± 225 ± 5
Asthma (OVA)150 ± 18125 ± 15210 ± 22
OVA + this compound55 ± 840 ± 675 ± 10
OVA + Dexa40 ± 630 ± 560 ± 8
*Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative.[12][13]

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) and Serum IgE

GroupAHR (Penh at 50 mg/mL MCh)Total Serum IgE (ng/mL)
Control (PBS)1.5 ± 0.3150 ± 25
Asthma (OVA)4.8 ± 0.62500 ± 300
OVA + this compound2.2 ± 0.4950 ± 150
OVA + Dexa1.9 ± 0.3700 ± 120
*Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative.[7][14]

Logical Relationship Diagram

This diagram illustrates how the inhibition of Lck by this compound leads to the attenuation of the key pathological features of asthma.

Logical_Relationship GNE4997 This compound Administration Lck Lck Inhibition GNE4997->Lck TCR_Signal Reduced TCR Signaling & T-Cell Activation Lck->TCR_Signal Th2_Cytokines Decreased Th2 Cytokines (IL-4, IL-5, IL-13) TCR_Signal->Th2_Cytokines Eos Reduced Eosinophilic Inflammation Th2_Cytokines->Eos IgE Reduced Serum IgE Th2_Cytokines->IgE Mucus Reduced Mucus Hypersecretion Th2_Cytokines->Mucus AHR Reduced Airway Hyperresponsiveness Th2_Cytokines->AHR

Caption: Downstream effects of Lck inhibition on asthma pathophysiology.

References

Application Notes and Protocols: Preparation of GNE-4997 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2][3][4] Accurate preparation of a stock solution is the first critical step for reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of use, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Weight 515.58 g/mol [1][2][3][4][5][6]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][5]
Solubility in DMSO ≥ 10 mM[1][4]
Storage of Solid -20°C for long term (months to years) or 0-4°C for short term (days to weeks), kept dry and dark.[1][3][5]
Storage of Stock Solution -20°C or -80°C for long-term storage. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[1][3][7]

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 515.58 g/mol / 1000 = 5.1558 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 5.16 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

When preparing working solutions for cell-based assays, it is crucial to avoid precipitation of the compound.

  • Perform serial dilutions of the DMSO stock solution in DMSO to an intermediate concentration before the final dilution into aqueous buffer or cell culture medium.

  • The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Diagrams

GNE4997_Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Obtain this compound Solid weigh Weigh this compound Powder start->weigh dmso Add Anhydrous DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex inspect Visually Inspect for Clarity vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store working Prepare Working Solution store->working

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in primary T-cell cultures. The provided protocols and concentration recommendations are based on published data for selective ITK inhibitors and general best practices for primary immune cell assays.

Introduction

This compound is a highly selective and potent inhibitor of ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation downstream of the TCR leads to the phosphorylation of phospholipase C-γ1 (PLC-γ1), initiating a signaling cascade that results in T-cell activation, proliferation, and cytokine production.[3] By inhibiting ITK, this compound can effectively modulate T-cell responses, making it a valuable tool for studying T-cell biology and for the development of therapeutics for T-cell-mediated diseases.

These notes provide recommended concentration ranges and detailed protocols for assessing the effects of this compound on primary T-cell proliferation, cytokine release, and cytotoxicity.

This compound: Properties and Handling

PropertyValueReference
Target Interleukin-2-inducible T-cell kinase (ITK)[2][3]
Ki 0.09 nM[2][3]
IC50 (Jurkat cells) 4 nM (inhibition of PLC-γ phosphorylation)[2][3]
Solubility Soluble in DMSO[4]
Storage Store lyophilized at -20°C. In solution (DMSO), store at -20°C for up to one month. Avoid multiple freeze-thaw cycles.[2]

Note on Cytotoxicity: this compound has been designed to have reduced off-target antiproliferative effects, which contributes to lower cytotoxicity compared to some other kinase inhibitors.[3] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary T-cell culture conditions.

Recommended this compound Concentration for Primary T-Cell Culture

Based on studies with other selective ITK inhibitors in primary human T-cells, a broader concentration range should be evaluated. For instance, the ITK inhibitor CPI-818 has been used at 1 µM in primary T-cell assays, where it showed minimal effects on normal T-cells.[7] Other selective ITK inhibitors, BMS-488516 and BMS-509744, inhibited primary T-cell proliferation and IL-2 production with IC50 values of 96 nM and 19 nM, respectively.[8][9]

Recommended Starting Concentration Range for Dose-Response Experiments:

Concentration RangeRationale
0.1 nM - 10 µM This range encompasses the Jurkat cell line IC50 and concentrations used for other selective ITK inhibitors in primary T-cells, allowing for the determination of a full dose-response curve.

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific application and primary T-cell donor.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitute: Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Primary T-Cell Isolation and Culture

Primary human T-cells can be isolated from peripheral blood mononuclear cells (PBMCs) using standard methods such as Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for specific T-cell subsets (e.g., CD3+, CD4+, CD8+).

Isolated T-cells should be cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate cytokines for T-cell survival and activation (e.g., IL-2).

GNE4997_Target_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ influx & PKC activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT, NF-κB, AP-1 Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB->Gene_Expression TCell_Response T-Cell Activation, Proliferation, Cytokine Release Gene_Expression->TCell_Response TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate_tcells Isolate Primary T-Cells label_tcells Label with Proliferation Dye isolate_tcells->label_tcells plate_cells Plate Labeled T-Cells label_tcells->plate_cells add_gne4997 Add this compound (Dose-Response) plate_cells->add_gne4997 activate_tcells Activate T-Cells (e.g., anti-CD3/CD28) add_gne4997->activate_tcells incubate Incubate (3-5 days) activate_tcells->incubate flow_cytometry Analyze Dye Dilution by Flow Cytometry incubate->flow_cytometry

References

GNE-4997 In Vivo Study Design and Dosage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the available information regarding the in vivo study design and dosage of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] While comprehensive proprietary data from in-depth studies remains within the primary research articles, this guide synthesizes publicly available information to support further research and development.

Introduction to this compound

This compound is a small molecule inhibitor targeting ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1] By inhibiting ITK, this compound effectively modulates T-cell activation and the subsequent release of pro-inflammatory cytokines. This mechanism of action suggests its potential therapeutic application in T-cell mediated inflammatory diseases. This compound has demonstrated high potency with a Ki of 0.09 nM for ITK.[1]

In Vivo Study Design and Methodology

Based on published research, in vivo studies with this compound have been conducted in mouse models to assess its pharmacodynamic effects, specifically its ability to reduce the production of key cytokines, IL-2 and IL-13. The primary route of administration in these studies was oral (p.o.) and intraperitoneal (i.p.).

Generalized Protocol for In Vivo Efficacy Testing in Mice

The following protocol is a generalized representation based on common methodologies for evaluating inhibitors of T-cell activation in vivo. Specific parameters for this compound would be detailed in the primary publication by Burch et al. in the Journal of Medicinal Chemistry (2015).

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of T-cell activation by measuring the inhibition of cytokine production.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c strains)

  • Age: 8-12 weeks

  • Sex: Female or male, consistent across study groups

Experimental Groups:

  • Group 1: Vehicle control (e.g., formulated solution without this compound)

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (High Dose)

  • Group 4: Positive control (optional, e.g., a known immunosuppressant like Dexamethasone)

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • T-cell stimulus (e.g., anti-CD3 monoclonal antibody, clone 145-2C11)

  • Anesthesia

  • Blood collection supplies

  • ELISA kits for mouse IL-2 and IL-13

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Prepare fresh formulations of this compound and vehicle on the day of dosing.

    • Administer this compound or vehicle to the respective groups via the desired route (oral gavage or intraperitoneal injection). The volume administered should be based on the animal's body weight.

  • T-Cell Stimulation:

    • At a predetermined time post-dosing (e.g., 1-2 hours), induce T-cell activation by administering an anti-CD3 monoclonal antibody intravenously. A typical dose is 5 µg per mouse.[3]

  • Sample Collection:

    • At the peak time of cytokine release (e.g., 2-4 hours post-stimulation), collect blood samples from the animals via a suitable method (e.g., cardiac puncture under terminal anesthesia).

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Cytokine Analysis:

    • Quantify the concentrations of IL-2 and IL-13 in the plasma or serum samples using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean cytokine levels for each treatment group.

    • Determine the percentage of inhibition of cytokine production by this compound compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to assess the significance of the observed effects.

Data Presentation

Quantitative data from the specific in vivo studies of this compound, including pharmacokinetic parameters and dose-response relationships for cytokine inhibition, are not available in the public domain and would be contained within the full scientific publication. For illustrative purposes, the following tables are templates for how such data would be presented.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Example)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Oral (p.o.)Data not availableData not availableData not availableData not availableData not available
Intraperitoneal (i.p.)Data not availableData not availableData not availableData not availableData not available

Table 2: In Vivo Pharmacodynamic Effect of this compound on Cytokine Production in Mice (Example)

Treatment GroupDose (mg/kg)RouteIL-2 Inhibition (%)IL-13 Inhibition (%)
Vehicle Control-p.o.00
This compoundData not availablep.o.Data not availableData not available
This compoundData not availablep.o.Data not availableData not available
Vehicle Control-i.p.00
This compoundData not availablei.p.Data not availableData not available
This compoundData not availablei.p.Data not availableData not available

Visualizations

ITK Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the simplified T-cell receptor signaling cascade and highlights the central role of ITK, which is the target of this compound.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Cytokine_Production Cytokine Production (IL-2, IL-13, etc.) NFAT_AP1_NFkB->Cytokine_Production GNE4997 This compound GNE4997->ITK Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Stimulation cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Dosing Dosing (p.o. or i.p.) Group_Allocation->Dosing Formulation This compound Formulation Formulation->Dosing Stimulation T-Cell Stimulation (anti-CD3) Dosing->Stimulation Sample_Collection Blood Sample Collection Stimulation->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis

References

Application Note: Jurkat Cell Stimulation Protocol with GNE-4997 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurkat cells, an immortalized human T lymphocyte cell line, are a cornerstone model for studying T-cell signaling and activation. The T-cell receptor (TCR) signaling cascade is a complex network of kinases, phosphatases, and adapter proteins that ultimately leads to T-cell proliferation, cytokine production, and effector functions. A key component of this pathway is the Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of downstream transcription factors such as NF-κB and NFAT, which are critical for the production of cytokines like Interleukin-2 (IL-2).

GNE-4997 is a potent and selective inhibitor of ITK with a reported Ki of 0.09 nM.[1][2] It has been shown to inhibit the phosphorylation of PLC-γ1 in stimulated Jurkat cells with an IC50 of 4 nM.[2] This application note provides a detailed protocol for the stimulation of Jurkat cells and subsequent treatment with this compound to assess its inhibitory effects on T-cell activation. The protocols herein cover cell culture, stimulation, assessment of cell viability, quantification of IL-2 production, and analysis of protein phosphorylation.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound in stimulated Jurkat cells. The data is illustrative and based on the known potency of this compound. Actual results may vary depending on experimental conditions.

Table 1: Dose-Dependent Effect of this compound on IL-2 Production in Stimulated Jurkat Cells

This compound Concentration (nM)IL-2 Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1250 ± 850
0.11180 ± 705.6
1875 ± 6230
4630 ± 4549.6
10312 ± 3075
10055 ± 1595.6
100015 ± 898.8

Table 2: Cytotoxicity of this compound on Jurkat Cells

This compound Concentration (nM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
199.5 ± 3.8
1098.9 ± 5.1
10097.2 ± 4.2
100095.8 ± 6.0
1000088.4 ± 7.3

Signaling Pathway

T_Cell_Signaling_Pathway T-Cell Receptor Signaling and ITK Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT SLP76 SLP-76 LAT->SLP76 ZAP70->LAT ZAP70->SLP76 ITK ITK SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation p_PLCg1 p-PLC-γ1 PLCg1->p_PLCg1 PIP2 PIP2 p_PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca2+ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB IL2_gene IL-2 Gene Transcription NFAT->IL2_gene NFkB->IL2_gene GNE4997 This compound GNE4997->ITK Inhibition

Caption: ITK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Treatment in Jurkat Cells cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture Jurkat Cells (maintain at 1x10^5 to 1x10^6 cells/mL) harvest Harvest and Count Cells culture->harvest seed Seed Cells in Plates harvest->seed inhibitor Pre-incubate with this compound (e.g., 1 hour, 37°C) seed->inhibitor stimulate Stimulate Cells (e.g., anti-CD3/CD28 or PMA/Ionomycin) inhibitor->stimulate viability Cell Viability Assay (MTT) stimulate->viability elisa IL-2 Quantification (ELISA) stimulate->elisa western Protein Phosphorylation (Western Blot for p-PLC-γ1) stimulate->western

Caption: Workflow for this compound treatment and analysis in Jurkat cells.

Experimental Protocols

Jurkat Cell Culture
  • Materials:

    • Jurkat, Clone E6-1 (ATCC TIB-152)

    • RPMI 1640 medium with L-glutamine

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • Sterile culture flasks (T-25 or T-75)

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Prepare complete growth medium: RPMI 1640 supplemented with 10% FBS and 1X Penicillin-Streptomycin.

    • Maintain Jurkat cells in suspension culture at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • For subculturing, split the culture every 2-3 days. Centrifuge the cells at 150-200 x g for 5-7 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired density.

Jurkat Cell Stimulation with this compound Treatment
  • Materials:

    • Jurkat cells in complete growth medium

    • This compound (stock solution in DMSO)

    • Anti-human CD3 antibody (clone OKT3)

    • Anti-human CD28 antibody (clone CD28.2)

    • Phorbol 12-myristate 13-acetate (PMA)

    • Ionomycin

    • Sterile 96-well or 24-well plates

    • Serum-free RPMI 1640 medium

  • Protocol:

    • Harvest Jurkat cells and resuspend them in fresh complete growth medium at a concentration of 1 x 10^6 cells/mL.

    • Seed the cells into the appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate).

    • Prepare serial dilutions of this compound in serum-free RPMI 1640. Add the desired final concentrations of this compound or vehicle (DMSO) to the cells.

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

    • Prepare the stimulation cocktail:

      • For antibody stimulation: Use anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL).

      • For chemical stimulation: Use PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Add the stimulation cocktail to the wells.

    • Incubate the plates for the desired time period based on the downstream assay:

      • For Western Blotting: 2-10 minutes. Tyrosine phosphorylation of PLC-γ1 is rapid and transient, peaking within the first few minutes of stimulation.

      • For IL-2 ELISA: 18-24 hours.

Cell Viability Assay (MTT Assay)
  • Materials:

    • Treated and stimulated Jurkat cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Following the 24-hour stimulation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

    • Mix each sample by gentle pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

IL-2 Quantification (ELISA)
  • Materials:

    • Supernatants from treated and stimulated Jurkat cells

    • Human IL-2 ELISA kit

    • Microplate reader

  • Protocol:

    • After the 18-24 hour stimulation period, centrifuge the plates at 200 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Perform the IL-2 ELISA according to the manufacturer's instructions.

    • Briefly, add standards and samples to the antibody-coated plate, followed by the addition of detection antibody and substrate.

    • Measure the absorbance at 450 nm and calculate the IL-2 concentration based on the standard curve.

Western Blot for Phosphorylated PLC-γ1
  • Materials:

    • Treated and stimulated Jurkat cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Protocol:

    • After the short stimulation period (2-10 minutes), immediately place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well. Incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLC-γ1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total PLC-γ1 and a loading control like β-actin to ensure equal protein loading.

Logical Relationship Diagram

Logical_Relationship Logical Flow of the Experimental Design cluster_readouts Experimental Readouts cluster_outcomes Expected Outcomes hypothesis Hypothesis: This compound inhibits T-cell activation by blocking ITK-mediated signaling experiment Experiment: Treat stimulated Jurkat cells with varying doses of this compound hypothesis->experiment readout1 Measure p-PLC-γ1 levels (Western Blot) experiment->readout1 readout2 Measure IL-2 secretion (ELISA) experiment->readout2 readout3 Assess cell viability (MTT Assay) experiment->readout3 outcome1 Dose-dependent decrease in p-PLC-γ1 readout1->outcome1 outcome2 Dose-dependent decrease in IL-2 readout2->outcome2 outcome3 No significant change in cell viability readout3->outcome3 conclusion Conclusion: This compound is a specific and non-toxic inhibitor of the TCR signaling pathway outcome1->conclusion outcome2->conclusion outcome3->conclusion

Caption: Logical flow of the experimental design.

References

Troubleshooting & Optimization

Improving the aqueous solubility of GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). The primary focus of this guide is to address challenges related to the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with a Ki of 0.09 nM.[1][2][3] It belongs to the tetrahydroindazole class of compounds.[4] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation and differentiation.[4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of ITK. This, in turn, prevents the phosphorylation of downstream targets such as phospholipase C-gamma 1 (PLCγ1), a critical step in the T-cell receptor signaling cascade that leads to T-cell activation.[1][4]

Q3: In what solvent is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] One supplier suggests a solubility of 10 mM in DMSO.[5] It is considered to be poorly soluble in water.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. If stored in solution (e.g., in DMSO), it should also be kept at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Troubleshooting Guide: Improving the Aqueous Solubility of this compound

Researchers may encounter difficulties in achieving the desired aqueous concentrations of this compound for their in vitro and in vivo experiments. The following are general strategies that can be employed to improve the solubility of poorly water-soluble compounds like this compound. These methods may require optimization for this specific molecule.

Method 1: Use of Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • To your aqueous buffer or media, add the co-solvent of choice (e.g., ethanol, polyethylene glycol 300/400) to a final concentration that is well-tolerated by your experimental system (typically starting from 1-10% v/v).

  • Spike the this compound stock solution into the aqueous solution containing the co-solvent while vortexing to ensure rapid mixing and prevent precipitation.

  • Visually inspect for any signs of precipitation. It is also recommended to determine the concentration of the final solution analytically (e.g., by HPLC-UV).

Table 1: Common Co-solvents for Improving Aqueous Solubility

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl sulfoxide (DMSO)< 1% (v/v)Can have biological effects at higher concentrations.
Ethanol1-10% (v/v)Can affect cell viability at higher concentrations.
Polyethylene Glycol (PEG 300/400)5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol5-20% (v/v)Similar to PEG, often used in formulations.
Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For a compound with a basic functional group, lowering the pH can increase its solubility. Conversely, for an acidic compound, increasing the pH can improve solubility. The structure of this compound contains basic nitrogen atoms, suggesting that its solubility may be enhanced in acidic conditions.

Experimental Protocol:

  • Determine the pKa of this compound (if not known, this can be predicted using cheminformatics tools).

  • Prepare a series of buffers with pH values ranging from below to above the predicted pKa.

  • Add this compound to each buffer and determine the solubility. This can be done by adding an excess of the compound, equilibrating the suspension (e.g., by shaking for 24-48 hours), filtering, and then measuring the concentration of the dissolved compound in the filtrate.

  • Select a pH that provides the desired solubility and is compatible with your experimental system.

Method 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Experimental Protocol:

  • Select a biocompatible surfactant.

  • Prepare your aqueous buffer or media containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add this compound to the surfactant-containing solution and determine the solubility as described in the pH adjustment protocol.

Table 2: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical Concentration
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% (w/v)
Cremophor® ELNon-ionic0.1 - 5% (w/v)
Solutol® HS 15Non-ionic0.1 - 5% (w/v)
Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.

Experimental Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles.

  • Prepare a phase solubility diagram by adding a constant excess amount of this compound to aqueous solutions with increasing concentrations of the cyclodextrin.

  • After equilibration, filter the suspensions and measure the concentration of dissolved this compound.

  • Plot the concentration of this compound against the cyclodextrin concentration to determine the stoichiometry of the complex and the enhancement in solubility.

Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of Interleukin-2-inducible T-cell kinase (ITK) in the T-cell receptor (TCR) signaling cascade, which is inhibited by this compound.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation LAT_SLP76 LAT/SLP-76 Lck->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling (e.g., NFAT, AP-1, NF-κB) Ca_Mobilization->Downstream_Signaling PKC_Activation->Downstream_Signaling GNE4997 This compound GNE4997->ITK Inhibition Solubility_Enhancement_Workflow Start Start: Poor Aqueous Solubility of this compound Select_Method Select Solubility Enhancement Method Start->Select_Method Co_solvents Co-solvents Select_Method->Co_solvents e.g., DMSO, PEG pH_Adjustment pH Adjustment Select_Method->pH_Adjustment Acidic/Basic Buffers Surfactants Surfactants Select_Method->Surfactants e.g., Tween 80 Cyclodextrins Cyclodextrins Select_Method->Cyclodextrins e.g., HP-β-CD Prepare_Formulation Prepare Formulation Co_solvents->Prepare_Formulation pH_Adjustment->Prepare_Formulation Surfactants->Prepare_Formulation Cyclodextrins->Prepare_Formulation Assess_Solubility Assess Solubility (Visual & Analytical) Prepare_Formulation->Assess_Solubility Solubility_Met Solubility Target Met? Assess_Solubility->Solubility_Met Proceed Proceed with Experiment Solubility_Met->Proceed Yes Optimize Optimize Formulation or Select Another Method Solubility_Met->Optimize No Optimize->Select_Method

References

Optimizing GNE-4997 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2][3] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[4][5] By inhibiting ITK, this compound blocks the phosphorylation of downstream targets like PLC-γ1, which is essential for T-cell activation, proliferation, and cytokine release.[1][4] this compound has been shown to inhibit the phosphorylation of PLC-γ in Jurkat cells stimulated by T-cell receptors with an IC50 of 4 nM.[1][4]

Q2: What is the primary signaling pathway inhibited by this compound?

This compound primarily inhibits the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a signaling cascade is initiated that leads to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1), a key step for downstream signaling events, including calcium mobilization and activation of transcription factors that drive T-cell responses.[4][5]

Q3: How do I determine the optimal incubation time for this compound in my cell-based assay?

The optimal incubation time for maximal inhibition by this compound can vary depending on the cell type, the specific assay, and the experimental conditions. A time-course experiment is recommended to determine the ideal incubation period. This typically involves treating your cells with a fixed concentration of this compound and measuring the inhibitory effect at various time points.

Q4: I am not observing the expected level of inhibition. What are the possible reasons?

Several factors could contribute to lower-than-expected inhibition:

  • Suboptimal Incubation Time: The incubation time may be too short for this compound to achieve maximal target engagement. Conversely, very long incubation times might lead to compound degradation or cellular compensatory mechanisms.

  • Cellular Health and Density: Ensure that the cells are healthy and seeded at an appropriate density. Stressed or overly confluent cells may exhibit altered signaling responses.

  • Compound Stability and Storage: Verify that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Variability: High background or variability in your assay can mask the inhibitory effect. Ensure your assay is optimized and includes appropriate positive and negative controls.

Troubleshooting Guide: Optimizing this compound Incubation Time

This guide provides a structured approach to determining the optimal incubation time for this compound to achieve maximal inhibition in your experiments.

Experimental Protocol: Time-Course for Optimal Inhibition

This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting ITK activity in a cell-based assay.

Objective: To determine the incubation time at which this compound exhibits its maximal inhibitory effect on a specific cellular endpoint (e.g., inhibition of PLCγ1 phosphorylation or cytokine production).

Materials:

  • This compound

  • Cell line expressing ITK (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • Assay-specific reagents (e.g., lysis buffer, antibodies for Western blot or ELISA)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed your cells at a predetermined optimal density in multi-well plates and allow them to adhere or recover overnight.

  • Compound Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., 5-10 times the IC50).

  • Time-Course Treatment:

    • Add the this compound working solution to the cells at different time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) before stimulation.

    • Include a vehicle control (e.g., DMSO) for each time point.

  • Cell Stimulation: After the respective incubation times with this compound, stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28) for a fixed, short duration (e.g., 10-15 minutes for phosphorylation events).

  • Endpoint Measurement: Lyse the cells and measure the desired downstream endpoint. This could be the level of phosphorylated PLCγ1 (pPLCγ1) by Western blot or a functional output like IL-2 secretion by ELISA.

  • Data Analysis: Quantify the results and plot the percentage of inhibition against the incubation time to identify the time point of maximal inhibition.

Data Presentation: Hypothetical Time-Course Inhibition Data

The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for this compound. In this example, the inhibition of pPLCγ1 was measured in Jurkat cells treated with 20 nM this compound.

Incubation Time (hours)% Inhibition of pPLCγ1 (Mean ± SD)
0.535.2 ± 4.1
168.5 ± 5.3
285.1 ± 3.8
492.3 ± 2.5
891.5 ± 3.1
2488.7 ± 4.6

This is hypothetical data for illustrative purposes.

Based on this hypothetical data, the optimal incubation time for this compound to achieve maximal inhibition of pPLCγ1 is approximately 4 hours.

Visualizations

Signaling Pathway of this compound Inhibition

GNE4997_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates pPLCg1 pPLCγ1 Ca_mobilization Ca²⁺ Mobilization pPLCg1->Ca_mobilization Downstream Downstream Signaling (T-cell Activation) Ca_mobilization->Downstream GNE4997 This compound GNE4997->ITK Inhibits

Caption: this compound inhibits the TCR signaling pathway by targeting ITK.

Experimental Workflow for Optimizing Incubation Time

Incubation_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_compound Prepare this compound Working Solution seed_cells->prepare_compound time_course Incubate Cells with this compound for Various Durations prepare_compound->time_course stimulate Stimulate Cells with Agonist time_course->stimulate lyse_cells Lyse Cells and Collect Supernatant stimulate->lyse_cells measure Measure Endpoint (e.g., pPLCγ1 by Western Blot or IL-2 by ELISA) lyse_cells->measure analyze Analyze Data and Plot % Inhibition vs. Incubation Time measure->analyze determine_optimal Determine Optimal Incubation Time analyze->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal this compound incubation time.

References

Minimizing GNE-4997 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] It has a Ki (inhibition constant) of 0.09 nM against ITK.[2][3][4] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[1][5]

Q2: What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor of ITK. X-ray crystallography studies show that the pyrazole ring of this compound anchors the molecule into the hinge region of the ITK kinase domain through hydrogen bonds with Met438 and Glu436.[6] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, such as phospholipase C-gamma 1 (PLC-γ1).[1][2]

Q3: How can I assess the cellular activity of this compound?

A common method to assess the cellular activity of this compound is to measure the inhibition of PLC-γ phosphorylation in a relevant cell line, such as Jurkat T-cells, following T-cell receptor stimulation. This compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM.[1][2][4][7][8] This can be quantified using techniques like western blotting with a phospho-specific antibody.

Q4: What are the known off-target effects of this compound?

While this compound is designed for high selectivity to reduce cytotoxicity, like most kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[2] Due to the proprietary nature of preclinical data, a comprehensive public kinase panel screen for this compound is not available. However, a predecessor compound, GNE-9822, showed inhibition of over 70% for only six out of 286 kinases tested at a 0.1 µM concentration, suggesting a high degree of selectivity within its chemical series. Researchers should perform their own selectivity profiling to identify potential off-targets relevant to their experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in biochemical kinase assay 1. Non-specific binding of reagents: The inhibitor or detection reagents may bind non-specifically to the plate or other assay components. 2. Autophosphorylation of the kinase: The kinase may have high basal activity. 3. Contaminated reagents: ATP, buffer, or enzyme preparations may be contaminated.1. Include control wells without enzyme to determine background signal. Use plates with low-binding surfaces. Optimize blocking steps if applicable. 2. Reduce the kinase concentration or the incubation time. 3. Use fresh, high-purity reagents. Filter-sterilize buffers.
Variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Incomplete mixing: Reagents not uniformly mixed in the wells. 3. Edge effects: Evaporation from wells on the outer edges of the plate.1. Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare serial dilutions carefully. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier.
No or low inhibition observed at expected concentrations 1. Inactive inhibitor: this compound may have degraded due to improper storage or handling. 2. High ATP concentration: If the assay uses a high ATP concentration, a higher concentration of the ATP-competitive inhibitor this compound will be needed to see an effect. 3. Inactive kinase enzyme: The ITK enzyme may have lost activity.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Determine the Km of ATP for your specific assay conditions and consider using an ATP concentration at or below the Km to increase inhibitor potency. 3. Test the enzyme activity with a known potent, broad-spectrum kinase inhibitor like staurosporine as a positive control.
Inconsistent results in cellular assays 1. Cell health and passage number: Cells may be unhealthy, stressed, or have a high passage number, leading to altered signaling responses. 2. Inconsistent stimulation: The method of T-cell receptor stimulation may not be uniform across experiments. 3. Inhibitor solubility and stability in media: this compound may precipitate or degrade in the cell culture media.1. Use cells with a low passage number and ensure they are in the logarithmic growth phase. Monitor cell viability throughout the experiment. 2. Standardize the stimulation protocol, including the concentration of antibodies or ligands and the incubation time. 3. Visually inspect for precipitation after adding this compound to the media. Prepare fresh dilutions for each experiment.

Data Presentation

Due to the lack of publicly available kinome scan data for this compound, the following table presents a representative selectivity profile for a highly selective ITK inhibitor. This data is for illustrative purposes and should not be considered as the actual experimental results for this compound.

Table 1: Illustrative Kinase Selectivity Profile of a this compound Analog

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
ITK 99% 0.5 Tec
RLK (TXK)85%25Tec
BTK60%150Tec
TEC55%200Tec
LCK40%>500Src
FYN35%>1000Src
EGFR<10%>10000RTK
AURKA<5%>10000Aurora
CDK2<5%>10000CDK

Experimental Protocols

Protocol 1: In Vitro ITK Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro potency of this compound against the ITK enzyme.

Materials:

  • Recombinant human ITK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.

  • Add 1 µL of the this compound dilutions to the wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Add 2 µL of a solution containing the ITK enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for ITK.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Assay Kit. This typically involves:

    • Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the % inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for PLC-γ1 Phosphorylation in Jurkat Cells

This protocol assesses the ability of this compound to inhibit TCR-induced signaling in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for stimulation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Mouse anti-total-PLC-γ1

  • HRP-conjugated secondary antibodies

  • ECL western blotting substrate

Procedure:

  • Culture Jurkat cells to a density of approximately 1-2 x 10⁶ cells/mL.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Stimulate the T-cell receptor by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for 5-10 minutes at 37°C. Include an unstimulated control.

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLC-γ1.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 LCK LCK TCR->LCK Stimulation LAT LAT LCK->LAT Phosphorylates ITK ITK LAT->ITK Recruits PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits pPLCg1 p-PLC-γ1 IP3 IP3 pPLCg1->IP3 DAG DAG pPLCg1->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization NFAT_activation NFAT Activation Ca_mobilization->NFAT_activation

Caption: ITK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare this compound Dilutions b2 Add ITK Enzyme & Substrate b1->b2 b3 Initiate with ATP b2->b3 b4 Incubate b3->b4 b5 Detect ADP (Luminescence) b4->b5 c1 Pre-treat Jurkat Cells with this compound c2 Stimulate TCR (anti-CD3/CD28) c1->c2 c3 Cell Lysis c2->c3 c4 Western Blot for p-PLC-γ1 c3->c4

Caption: General workflows for biochemical and cellular assays with this compound.

Troubleshooting_Logic start Inconsistent Kinase Assay Results q1 Is the issue in a biochemical or cellular assay? start->q1 biochem Biochemical Assay Issues q1->biochem Biochemical cellular Cellular Assay Issues q1->cellular Cellular check_reagents Check Reagent Integrity (Enzyme, ATP, Inhibitor) biochem->check_reagents check_protocol Review Assay Protocol (Concentrations, Times) biochem->check_protocol check_cells Check Cell Health & Passage Number cellular->check_cells check_stimulation Verify Stimulation Consistency cellular->check_stimulation

Caption: A logical flow for troubleshooting inconsistent kinase assay results.

References

GNE-4997 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cytotoxicity of GNE-4997 in various cell lines. This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling.[1][2] Its design incorporates elements aimed at reducing off-target antiproliferative effects and cytotoxicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with a Ki of 0.09 nM.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound blocks downstream signaling events, such as the phosphorylation of phospholipase C-gamma1 (PLC-γ1), which ultimately modulates T-cell activation and proliferation.[1][2]

Q2: In which cell lines has this compound been tested?

Q3: What is the expected cytotoxic profile of this compound?

A3: this compound was specifically designed to have reduced cytotoxicity by minimizing off-target antiproliferative effects.[1][2] This suggests that it is expected to have a more favorable safety profile compared to less selective kinase inhibitors. However, direct cytotoxic effects should still be empirically determined in the cell lines relevant to your research.

Q4: What are common methods to assess the cytotoxicity of this compound?

A4: Standard colorimetric assays such as MTT and LDH assays are commonly used to assess cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.

Q5: How can I troubleshoot unexpected results in my cytotoxicity assay?

A5: Refer to the troubleshooting guide below for common issues and solutions encountered during cytotoxicity assessment of kinase inhibitors like this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in LDH assay Serum in the culture medium contains LDH.Use heat-inactivated serum or a serum-free medium for the assay period. Include a "medium only" background control.
Low signal or poor dynamic range in MTT assay Suboptimal cell number or incubation time.Optimize cell seeding density and incubation time with the MTT reagent. Ensure complete solubilization of formazan crystals.
Inconsistent results between experiments Variation in cell passage number, confluency, or reagent preparation.Use cells within a consistent passage number range. Seed cells at a consistent density. Prepare fresh reagents for each experiment.
This compound precipitates in culture medium Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
No observed cytotoxicity at expected concentrations The cell line may not be sensitive to ITK inhibition, or the compound may have low cytotoxicity as intended.Confirm ITK expression in your cell line. Include a positive control known to induce cytotoxicity in your cell line. Consider testing in a relevant T-cell line like Jurkat.

Quantitative Data Summary

Direct comparative cytotoxicity data (IC50 values for cell death) for this compound across multiple cell lines is limited in publicly available literature. However, to provide context, the following table summarizes the available inhibitory data for this compound and the effects of another ITK inhibitor, BMS-509744.

Compound Cell Line Assay Endpoint IC50 / Effect
This compound JurkatPLC-γ phosphorylationInhibition of TCR-stimulated phosphorylation4 nM[1][2]
BMS-509744 Jurkat, Hut-78, H9Apoptosis AssayInduction of apoptosisConcentration-dependent increase
BMS-509744 Jurkat, Hut-78, H9Cell Cycle AnalysisG2/M phase arrestConcentration-dependent increase

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Target cell lines in culture

  • 96-well cell culture plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • This compound stock solution

  • Target cell lines in culture

  • 96-well cell culture plates

  • Complete culture medium (preferably with low serum or heat-inactivated serum)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Stop solution (provided with the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation and Stop Reaction: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes). Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ITK ITK Lck->ITK Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gene_Expression Gene Expression (e.g., IL-2) Ca_Release->Gene_Expression PKC_Activation->Gene_Expression GNE4997 This compound GNE4997->ITK Inhibits

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Assay_Step 6. Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay_Step Read_Plate 7. Read Absorbance Assay_Step->Read_Plate Data_Processing 8. Calculate % Viability/Cytotoxicity Read_Plate->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for assessing the cytotoxicity of this compound.

References

GNE-4997 Technical Support Center: Troubleshooting Resistance in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: GNE-4997 is a selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor.[1] As of late 2025, there is a lack of publicly available data on specific mechanisms of acquired resistance to this compound in long-term experimental settings. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of resistance to tyrosine kinase inhibitors (TKIs) and the known signaling pathways involving ITK. This information is intended to provide general guidance and a framework for investigating potential resistance to this compound.

Troubleshooting Guide: Reduced this compound Efficacy Over Time

Researchers observing a diminished response to this compound in their long-term cell culture or in vivo models can consult the following table for potential causes and recommended actions.

Observation Potential Cause (Hypothesized) Recommended Troubleshooting Steps
Gradual loss of sensitivity to this compound 1. On-target resistance: Gatekeeper mutations in the ITK kinase domain altering the this compound binding site.2. Target overexpression: Increased expression of ITK, requiring higher concentrations of this compound for inhibition.1. Sequence the ITK gene in resistant cells to identify potential mutations.2. Perform quantitative PCR (qPCR) or Western blot to compare ITK expression levels between sensitive and resistant cells.
Sudden loss of sensitivity to this compound 1. Bypass pathway activation: Upregulation of parallel signaling pathways that circumvent the need for ITK signaling (e.g., activation of other Tec family kinases or alternative T-cell receptor signaling pathways).1. Conduct phosphoproteomic analysis to identify hyperactivated signaling pathways in resistant cells.2. Use a panel of kinase inhibitors to probe for dependencies on alternative pathways.
Heterogeneous response within a cell population 1. Clonal selection: Emergence and expansion of a pre-existing subpopulation of cells with inherent resistance to this compound.1. Perform single-cell RNA sequencing to identify resistant subpopulations.2. Isolate and characterize clones with varying sensitivity to this compound.
No initial response to this compound (Primary Resistance) 1. Pre-existing ITK mutations. 2. Functional redundancy: Other signaling molecules compensating for ITK inhibition from the outset.1. Validate ITK expression and phosphorylation status at baseline.2. Profile the expression of other Tec family kinases (e.g., RLK, BTK).

Frequently Asked Questions (FAQs)

Q1: What are the most common theoretical mechanisms of acquired resistance to kinase inhibitors like this compound?

A1: Based on extensive research on other tyrosine kinase inhibitors, acquired resistance typically falls into two main categories:

  • On-target alterations: These are genetic changes in the target protein itself. For this compound, this would involve mutations in the ITK gene that either directly prevent the drug from binding or lock the kinase in an active conformation.

  • Bypass signaling: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target. This could involve the upregulation of other kinases or signaling molecules that can perform similar functions to ITK.

Q2: My cells are showing reduced sensitivity to this compound. How can I confirm if this is due to a mutation in ITK?

A2: To confirm an on-target mutation, you should perform sanger or next-generation sequencing of the ITK gene from your resistant cell lines and compare it to the sequence from the parental, sensitive cells. Pay close attention to the kinase domain, as this is where drug-binding and gatekeeper residues are located.

Q3: What is the role of the T-cell receptor (TCR) signaling pathway in potential resistance to this compound?

A3: this compound inhibits ITK, a key kinase in the T-cell receptor (TCR) signaling pathway. Therefore, alterations in other components of the TCR pathway could theoretically contribute to resistance. For instance, upregulation of downstream signaling molecules like PLCγ1 or activation of parallel pathways that also contribute to T-cell activation might reduce the cell's reliance on ITK.

Q4: Are there any known combination therapies that could potentially overcome this compound resistance?

A4: While there is no specific data for this compound, a common strategy to overcome resistance to targeted therapies is to use combination treatments. Based on general principles, potential combination strategies for an ITK inhibitor could include:

  • Targeting bypass pathways: If a specific bypass pathway is identified, an inhibitor for a key component of that pathway could be used in combination with this compound.

  • Chemotherapeutic agents: In some contexts, ITK signaling has been implicated in chemoresistance. Combining this compound with standard chemotherapy might have a synergistic effect.

Experimental Protocols

Protocol 1: Assessment of ITK Kinase Activity in Resistant Cells

Objective: To determine if the enzymatic activity of ITK is restored in this compound-resistant cells in the presence of the inhibitor.

Methodology:

  • Cell Lysis: Lyse both sensitive and resistant cells with and without this compound treatment using a non-denaturing lysis buffer.

  • Immunoprecipitation: Immunoprecipitate ITK from the cell lysates using an anti-ITK antibody conjugated to magnetic beads.

  • Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated ITK, a generic kinase substrate (e.g., myelin basic protein), and radiolabeled ATP (γ-³²P-ATP).

  • Detection: Measure the incorporation of the radiolabel into the substrate using autoradiography or a scintillation counter.

Protocol 2: Phospho-Proteomic Analysis to Identify Bypass Pathways

Objective: To identify upregulated signaling pathways in this compound-resistant cells.

Methodology:

  • Sample Preparation: Grow sensitive and resistant cells and treat with either DMSO (vehicle) or this compound. Harvest and lyse the cells.

  • Protein Digestion: Digest the protein lysates into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between the different conditions, followed by pathway analysis to identify activated signaling networks.

Visualizations

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ influx / PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Nuclear Translocation

Caption: Simplified ITK Signaling Pathway and the inhibitory action of this compound.

Resistance_Workflow cluster_on_target On-Target Resistance Investigation cluster_off_target Off-Target Resistance Investigation start Reduced this compound Efficacy Observed in Long-Term Experiment seq_itk Sequence ITK Gene start->seq_itk quant_itk Quantify ITK Expression (qPCR/Western Blot) start->quant_itk phospho Phospho-proteomics start->phospho inhib_panel Kinase Inhibitor Panel Screen start->inhib_panel mut_found Mutation Identified? seq_itk->mut_found exp_change Expression Increased? quant_itk->exp_change on_target_res On-Target Resistance Confirmed mut_found->on_target_res Yes no_on_target No Evidence of On-Target Resistance mut_found->no_on_target No exp_change->on_target_res Yes exp_change->no_on_target No pathway_id Bypass Pathway Identified? phospho->pathway_id inhib_panel->pathway_id off_target_res Off-Target Resistance (Bypass Pathway) Confirmed pathway_id->off_target_res Yes no_off_target No Clear Bypass Pathway Identified pathway_id->no_off_target No

Caption: Experimental workflow for investigating this compound resistance.

References

GNE-4997 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the quality control and purity analysis of GNE-4997, a potent and selective ITK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound solid powder should be stored at -20°C for up to two years. For short-term storage, it can be kept at 4°C for several weeks.[1][2] Stock solutions should be stored at -80°C and used within one month to maintain potency.[2] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically supplied with a purity of >98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Q3: What are the potential impurities that could be present in a this compound sample?

A3: As with many synthetic small molecules, potential impurities in this compound can be categorized as follows:

  • Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates, and degradation products.[4][5]

  • Inorganic Impurities: These may originate from reagents, catalysts, and heavy metals used during the manufacturing process.[4][5]

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in trace amounts.[4]

Q4: How can I assess the identity and structure of this compound?

A4: The identity and structure of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

These techniques are standard for the characterization of pyrazole-based compounds.[6]

Troubleshooting Guides

HPLC Purity Analysis

Issue 1: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition.

    • Column temperature variations.

    • Column degradation.

    • Inadequate column equilibration between injections.

  • Troubleshooting Steps:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Flush the column with a strong solvent to remove potential contaminants.

    • Ensure sufficient equilibration time (at least 10 column volumes) when changing mobile phase composition.[7]

    • If the issue persists, consider replacing the column.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Interactions between the analyte and active sites on the column packing material.

    • Column overload.

    • Use of an inappropriate sample solvent.

  • Troubleshooting Steps:

    • Use a high-purity silica column or a column with an end-capping to minimize silanol interactions.

    • Add a competing base like triethylamine (TEA) to the mobile phase (note: this may not be suitable for LC-MS).[8]

    • Reduce the sample concentration or injection volume.

    • Dissolve the sample in the initial mobile phase whenever possible.[8][9]

Issue 3: Extraneous Peaks in the Chromatogram

  • Possible Cause:

    • Contaminated mobile phase or sample solvent.

    • Sample degradation.

    • Carryover from a previous injection.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase using high-purity solvents.

    • Ensure the sample is properly stored and handled to prevent degradation.

    • Run a blank injection (solvent only) to check for system contamination.

    • Implement a robust needle wash protocol in the autosampler settings.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₇F₂N₅O₃S[10]
Molecular Weight 515.58 g/mol [10]
CAS Number 1705602-02-3[10]
Appearance Solid Powder[1]
Solubility Soluble in DMSO, not in water[1]

Table 2: Typical Quality Control Specifications for this compound

TestSpecificationMethod
Purity ≥ 98%HPLC
Identity Conforms to structure¹H-NMR, MS
Appearance White to off-white solidVisual

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Sample Preparation:

      • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

      • Dilute the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to a final concentration of approximately 0.1 mg/mL.

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visualizations

This compound Mechanism of Action: ITK Signaling Pathway Inhibition

This compound is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[10] Upon TCR activation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLCγ1).[11] This leads to the generation of second messengers that trigger calcium mobilization and the activation of downstream transcription factors like NFAT, which are crucial for T-cell activation and differentiation.[11][12] this compound blocks this cascade by inhibiting ITK's kinase activity.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Engagement ITK_inactive ITK (inactive) Lck->ITK_inactive Phosphorylates ITK_active ITK (active) ITK_inactive->ITK_active Activation PLCg1_inactive PLCγ1 (inactive) ITK_active->PLCg1_inactive Phosphorylates PLCg1_active PLCγ1 (active) PLCg1_inactive->PLCg1_active Activation Calcium Ca²⁺ Mobilization PLCg1_active->Calcium Leads to NFAT_activation NFAT Activation Calcium->NFAT_activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_Transcription GNE4997 This compound GNE4997->ITK_active Inhibits Purity_Analysis_Workflow start Start: Receive This compound Sample sample_prep Sample Preparation (Dissolve in DMSO, Dilute) start->sample_prep hplc_analysis HPLC Analysis (Reverse-Phase C18) sample_prep->hplc_analysis data_processing Data Processing (Integrate Peaks) hplc_analysis->data_processing purity_calc Purity Calculation (% Area) data_processing->purity_calc spec_check Compare to Specification (e.g., ≥98%) purity_calc->spec_check pass Result: Pass spec_check->pass Meets Spec fail Result: Fail spec_check->fail Fails Spec troubleshoot Troubleshoot HPLC (See Guide) fail->troubleshoot troubleshoot->hplc_analysis

References

Validation & Comparative

A Head-to-Head Comparison of GNE-4997 and GNE-9822 in ITK Inhibition for T-Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating T-cell mediated inflammatory diseases, the selective inhibition of Interleukin-2 Inducible T-cell Kinase (ITK) presents a promising therapeutic strategy. Two notable inhibitors in this space are GNE-4997 and GNE-9822. This guide provides an objective comparison of their performance based on available experimental data, details the experimental protocols used for their evaluation, and visualizes the key biological pathways and experimental workflows.

Performance Data Summary

The following table summarizes the key quantitative data for this compound and GNE-9822, highlighting their potency in both biochemical and cellular assays.

ParameterThis compoundGNE-9822
Biochemical Potency (Ki) 0.09 nM[1]0.7 nM
Cellular Potency (IC50) 4 nM (PLC-γ phosphorylation in Jurkat cells)[1]55 nM (PLC-γ phosphorylation)

Experimental Protocols

The data presented above is derived from a series of key experiments designed to characterize the inhibitory activity of this compound and GNE-9822. The methodologies for these experiments are detailed below.

ITK Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compounds on the ITK enzyme.

  • Enzyme and Substrate: Recombinant human ITK kinase domain is used as the enzyme source. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is utilized for the phosphorylation reaction.

  • Reaction Conditions: The kinase reaction is typically carried out in a buffer containing ATP and magnesium chloride. The compounds are serially diluted to a range of concentrations and pre-incubated with the ITK enzyme.

  • Detection: The reaction is initiated by the addition of the peptide substrate and ATP. After a set incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

PLC-γ1 Phosphorylation Assay in Jurkat T-Cells (Cellular)

This whole-cell assay assesses the ability of the inhibitors to block ITK signaling downstream of T-cell receptor (TCR) activation.

  • Cell Culture and Treatment: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions. The cells are pre-incubated with varying concentrations of the ITK inhibitors (this compound or GNE-9822) for a specified period.

  • TCR Stimulation: The T-cell receptor is stimulated to initiate the signaling cascade. This is typically achieved by treating the cells with anti-CD3 and anti-CD28 antibodies, which mimic the natural activation process.

  • Cell Lysis: Following stimulation, the cells are immediately lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Western Blotting:

    • The total protein concentration in the cell lysates is determined to ensure equal loading.

    • The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with a protein solution, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of PLC-γ1 (p-PLC-γ1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of p-PLC-γ1, is detected using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to p-PLC-γ1 is quantified. The IC50 value is determined by plotting the percentage of inhibition of PLC-γ1 phosphorylation against the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the context of ITK inhibition, the following diagrams illustrate the ITK signaling pathway and a typical experimental workflow.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 Binding ITK ITK SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK->PLCg1 Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation NFkB_activation NF-κB Activation PKC_activation->NFkB_activation Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression NFkB_activation->Gene_expression Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation_lysis Stimulation & Lysis cluster_analysis Analysis Jurkat_cells Jurkat T-cells Inhibitor_incubation Pre-incubation with This compound or GNE-9822 Jurkat_cells->Inhibitor_incubation TCR_stimulation TCR Stimulation (anti-CD3/CD28) Inhibitor_incubation->TCR_stimulation Cell_lysis Cell Lysis TCR_stimulation->Cell_lysis SDS_PAGE SDS-PAGE Cell_lysis->SDS_PAGE Western_blot Western Blot SDS_PAGE->Western_blot Detection Detection of p-PLC-γ1 Western_blot->Detection Data_analysis Data Analysis (IC50) Detection->Data_analysis

References

Validating the On-Target Effects of GNE-4997: A Comparative Guide to siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and ITK-targeting small interfering RNA (siRNA) to validate the on-targe effects of this kinase inhibitor. We will delve into the experimental data supporting both methodologies, provide detailed protocols for key experiments, and visualize the underlying biological pathways and experimental workflows.

This compound: A Potent and Selective ITK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a crucial kinase in T-cell signaling pathways.[1][2][3] In biochemical assays, this compound exhibits a dissociation constant (Ki) of 0.09 nM against ITK.[1][2][3] In cellular assays, it effectively inhibits the phosphorylation of Phospholipase C-gamma (PLC-γ), a downstream target of ITK, in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][3]

siRNA: A Genetic Tool for Target Validation

Small interfering RNA (siRNA) offers a genetic approach to validate the on-target effects of a drug by specifically silencing the expression of the target protein. By comparing the phenotypic effects of the drug with those of target gene knockdown, researchers can confirm that the drug's activity is indeed mediated through its intended target. The knockdown of ITK using siRNA has been shown to result in decreased production of key cytokines like IL-2 and IFNγ, as well as reduced T-cell proliferation.[4]

Comparative Analysis: this compound vs. ITK siRNA

The following table summarizes the expected outcomes when using this compound versus ITK siRNA to probe ITK function. While a direct head-to-head quantitative comparison from a single study is not available in the public domain, this table compiles representative data from various sources to illustrate the concordance of their effects.

ParameterThis compoundITK siRNAReference
Target Interleukin-2-inducible T-cell kinase (ITK)ITK mRNAN/A
Mechanism of Action Reversible binding to the ATP-binding site of ITKRNA interference leading to mRNA degradationN/A
Biochemical Potency (Ki) 0.09 nMNot Applicable[1][2][3]
Cellular Potency (IC50) 4 nM (PLC-γ phosphorylation)Varies with siRNA sequence and delivery efficiency[1][3]
Effect on Downstream Signaling Inhibition of PLC-γ phosphorylationReduction in total ITK protein levels, leading to decreased downstream signaling[1][3]
Phenotypic Outcome Inhibition of T-cell proliferation and cytokine production (e.g., IL-2, IL-4)Inhibition of T-cell proliferation and cytokine production (e.g., IL-2, IFNγ)[4][5]

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ mobilization / PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Cytokine_Production Cytokine Production (IL-2, IFNγ) NFAT_AP1_NFkB->Cytokine_Production GNE4997 This compound GNE4997->ITK siRNA ITK siRNA siRNA->ITK  (degradation)

Caption: ITK Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_GNE4997 This compound Treatment cluster_siRNA siRNA Knockdown GNE4997_start Treat cells with this compound GNE4997_assay Perform Cellular Assays (e.g., Western Blot, Viability Assay) GNE4997_start->GNE4997_assay Data_Analysis Compare Phenotypic Outcomes GNE4997_assay->Data_Analysis siRNA_start Transfect cells with ITK siRNA siRNA_incubation Incubate for 48-72h siRNA_start->siRNA_incubation siRNA_validation Validate Knockdown (e.g., qPCR, Western Blot) siRNA_incubation->siRNA_validation siRNA_assay Perform Cellular Assays (e.g., Viability Assay) siRNA_validation->siRNA_assay siRNA_assay->Data_Analysis

Caption: Experimental Workflow for On-Target Validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate the on-target effects of this compound using ITK siRNA.

ITK siRNA Transfection

Objective: To specifically reduce the expression of ITK protein in a relevant cell line (e.g., Jurkat T-cells).

Materials:

  • Jurkat T-cells

  • ITK-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • RPMI-1640 medium supplemented with 10% FBS

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed Jurkat T-cells at a density of 2 x 10^5 cells/well in a 6-well plate in 2 mL of complete RPMI-1640 medium.

  • siRNA Complex Preparation:

    • For each well, dilute 30 pmol of ITK siRNA or non-targeting control siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.

Western Blot Analysis for ITK Knockdown Verification

Objective: To confirm the reduction of ITK protein levels following siRNA transfection.

Materials:

  • Transfected Jurkat T-cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-ITK and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Harvest the transfected cells, wash with cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ITK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

Cell Viability Assay

Objective: To assess the effect of this compound treatment or ITK knockdown on cell proliferation and viability.

Materials:

  • Jurkat T-cells (either treated with this compound or transfected with siRNA)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.

  • Treatment/Transfection:

    • For this compound treatment, add serial dilutions of the compound to the wells.

    • For siRNA experiments, perform a reverse transfection in the 96-well plate.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay Procedure:

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Alternative On-Target Validation Methods

Besides siRNA, other techniques can be employed to validate the on-target effects of kinase inhibitors like this compound. These include:

  • Kinase Selectivity Profiling: Testing the inhibitor against a large panel of kinases to determine its specificity. This compound has been shown to be highly selective for ITK.

  • Chemical Proteomics: Using affinity-based probes to identify the direct binding targets of a compound within the cellular proteome.

  • Phospho-proteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation upon inhibitor treatment, providing a detailed view of the affected signaling pathways.

  • Rescue Experiments: In cells where the target has been knocked down or knocked out, the addition of a drug-resistant mutant of the target should rescue the phenotype, confirming the on-target effect of the drug.

By employing a combination of a potent and selective inhibitor like this compound and a genetic validation method such as siRNA, researchers can build a robust case for the on-target activity of their compound, a critical step in the drug discovery and development process.

References

GNE-4997: A Potent and Selective ITK Inhibitor with a Favorable Cross-Reactivity Profile Against Other Tec Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, GNE-4997 emerges as a highly selective and potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key signaling component in T-cell activation. This comparison guide provides an objective analysis of this compound's cross-reactivity profile against other members of the Tec family of kinases—Bruton's tyrosine kinase (BTK), bone marrow X kinase (BMX), Tec protein tyrosine kinase (TEC), and tyrosine-protein kinase TXK (TXK)—supported by available experimental data.

This compound demonstrates remarkable potency for ITK with a reported Ki of 0.09 nM.[1][2] In cellular assays, it effectively inhibits the phosphorylation of phospholipase C-γ (PLC-γ) in Jurkat cells, a downstream event of T-cell receptor stimulation, with an IC50 of 4 nM.[1][2] This high potency, combined with its selectivity, positions this compound as a valuable tool for studying ITK-mediated signaling and as a potential therapeutic agent for T-cell-driven autoimmune diseases and other inflammatory conditions.

Comparative Selectivity within the Tec Kinase Family

A critical aspect of a kinase inhibitor's utility is its selectivity profile. Off-target inhibition can lead to undesired side effects and confound experimental results. The following table summarizes the inhibitory activity of this compound against the Tec family of kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. ITK
ITK 0.3 1
BTK110367
BMX>10000>33333
TEC4.816
TXK2.38

Data sourced from Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.

As the data indicates, this compound exhibits a high degree of selectivity for ITK over BTK and BMX. While it shows some activity against TEC and TXK, it maintains a notable preferential inhibition of ITK. This selectivity profile is crucial for dissecting the specific roles of ITK in cellular signaling pathways.

Experimental Protocols

The determination of the inhibitory activity of this compound against the panel of Tec kinases was performed using a standardized in vitro kinase assay.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified Tec family kinases (ITK, BTK, BMX, TEC, and TXK).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Tec family kinases were used. A suitable peptide substrate for each kinase was prepared in assay buffer.

  • Compound Dilution: this compound was serially diluted in 100% DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, peptide substrate, and ATP were combined in the wells of a microtiter plate. The reaction was initiated by the addition of the this compound dilution series.

  • Incubation: The reaction mixtures were incubated at room temperature for a specified period, typically 60 minutes, to allow for enzymatic activity.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as an ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity. Luminescence is correlated with kinase activity.

  • Data Analysis: The raw data (luminescence units) were plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve was fitted to the data using non-linear regression to determine the IC50 value for each kinase.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action, the following diagrams illustrate the general signaling pathway of Tec family kinases and the experimental workflow for determining kinase inhibition.

Tec_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Antigen Receptor (TCR/BCR) Src_Kinase Src Family Kinase (e.g., Lck, Fyn) Receptor->Src_Kinase Activation PIP3 PIP3 Tec_Kinase Tec Family Kinase (BTK, ITK, TEC, BMX, TXK) PIP3->Tec_Kinase Membrane Recruitment (via PH domain) Src_Kinase->Tec_Kinase Phosphorylation & Activation PLCg PLC-γ Tec_Kinase->PLCg Phosphorylation & Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NFAT, NF-κB, AP-1) Ca_Flux->Downstream PKC->Downstream GNE4997 This compound GNE4997->Tec_Kinase Inhibition

Caption: General signaling pathway of Tec family kinases.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Recombinant Tec Kinase D Combine Kinase, Substrate, ATP, and this compound A->D B Prepare Peptide Substrate & ATP B->D C Serially Dilute This compound C->D E Incubate at Room Temperature D->E F Measure Kinase Activity (e.g., ADP-Glo) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for in vitro kinase inhibition assay.

References

A Head-to-Head Comparison of GNE-4997 and Other Investigational ITK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the investigational Interleukin-2-inducible T-cell kinase (ITK) inhibitor, GNE-4997, with other notable ITK inhibitors. This document compiles preclinical data to facilitate an objective evaluation of their performance and potential therapeutic applications.

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the activation and differentiation of T-cells has made it an attractive target for therapeutic intervention in a range of immunological disorders and T-cell malignancies. This guide focuses on a head-to-head comparison of this compound against other prominent ITK inhibitors: BMS-509744, the dual BTK/ITK inhibitor Ibrutinib, the covalent ITK/RLK inhibitor PRN694, and the selective ITK inhibitor Soquelitinib (CPI-818).

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and its comparators, focusing on their biochemical potency and cellular activity.

Table 1: Biochemical Potency of ITK Inhibitors

InhibitorTarget(s)MechanismKi (nM)IC50 (nM) - Biochemical
This compound ITKReversible0.09[1][2][3][4]-
BMS-509744 ITKATP-competitive-19[5][6][7][8]
Ibrutinib BTK, ITKIrreversible--
PRN694 ITK, RLKCovalent-0.3 (ITK), 1.4 (RLK)[9]
Soquelitinib (CPI-818) ITKCovalent--

Table 2: Cellular Activity of ITK Inhibitors

InhibitorCell-Based AssayCell LineIC50 (nM)
This compound PLC-γ phosphorylationJurkat4[1][10]
BMS-509744 IL-2 Production--
Ibrutinib ITK autophosphorylation (Y180)Primary CD4+ T-cells, JurkatDose-dependent inhibition[11]
PRN694 CD69 Induction (T-cell activation)Jurkat100 - 1000
Soquelitinib (CPI-818) Th1 skewing--

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the kinase. A common method involves a microfluidics-based system or luminescence-based assays like ADP-Glo™.

  • Reagents : Recombinant ITK enzyme, ATP, a suitable peptide substrate, and the test inhibitor.

  • Procedure :

    • The inhibitor, at varying concentrations, is pre-incubated with the recombinant ITK enzyme.

    • The kinase reaction is initiated by adding ATP and the peptide substrate.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a specific duration.

    • The reaction is then stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

  • Data Analysis : The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Cellular Phosphorylation Assay (e.g., PLC-γ Phosphorylation)

This assay assesses the inhibitor's ability to block downstream signaling events in a cellular context.

  • Cell Line : Jurkat T-cells are commonly used as they endogenously express components of the TCR signaling pathway.

  • Procedure :

    • Jurkat cells are pre-treated with various concentrations of the ITK inhibitor.

    • T-cell receptor stimulation is induced using anti-CD3/CD28 antibodies.

    • Following stimulation, the cells are lysed.

    • The level of phosphorylated PLC-γ1 is determined using techniques such as Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis : The IC50 value is determined by plotting the inhibition of PLC-γ1 phosphorylation against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the intricate signaling pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ITK ITK Lck->ITK Phosphorylation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation PKC_activation->NFAT_activation Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression Inhibitors This compound BMS-509744 Ibrutinib PRN694 Soquelitinib Inhibitors->ITK Inhibition

Caption: ITK signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (IC50, Ki determination) selectivity_panel Kinase Selectivity Profiling biochemical_assay->selectivity_panel cellular_phospho Cellular Phosphorylation Assay (e.g., p-PLCγ1) selectivity_panel->cellular_phospho cytokine_release Cytokine Release Assay (e.g., IL-2) cellular_phospho->cytokine_release tcell_proliferation T-Cell Proliferation Assay cytokine_release->tcell_proliferation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) tcell_proliferation->pk_pd efficacy_models Disease Efficacy Models (e.g., Asthma, Lymphoma) pk_pd->efficacy_models start Compound Synthesis & Initial Screening start->biochemical_assay

Caption: General experimental workflow for ITK inhibitor evaluation.

Comparative Summary and Outlook

This guide provides a snapshot of the current preclinical landscape for this compound and other key ITK inhibitors.

  • This compound emerges as a highly potent and selective ITK inhibitor with a remarkable Ki of 0.09 nM and a cellular IC50 of 4 nM for PLC-γ phosphorylation.[1][2][3][4][10]

  • BMS-509744 is a selective, ATP-competitive inhibitor with a biochemical IC50 of 19 nM.[5][6][7][8]

  • Ibrutinib , while a potent inhibitor of ITK, also targets BTK, which can lead to broader immunological effects.[11]

  • PRN694 is a covalent inhibitor targeting both ITK and RLK, which may offer a different therapeutic profile compared to more selective ITK inhibitors.[9]

  • Soquelitinib (CPI-818) is another selective, covalent ITK inhibitor that has shown promise in preclinical models by promoting a Th1-skewed immune response.[12]

The choice of an optimal ITK inhibitor for therapeutic development will depend on the specific disease indication, requiring a careful balance of potency, selectivity, and pharmacokinetic properties. The data presented here serves as a valuable resource for researchers to navigate the growing field of ITK inhibition and to inform the design of future studies.

References

GNE-4997: A Leap Forward in Selective Kinase Inhibition with Reduced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving high potency and selectivity while minimizing off-target effects and associated cytotoxicity remains a critical challenge. GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), has emerged as a promising compound with a significantly improved safety profile. This guide provides a comprehensive comparison of this compound with other ITK inhibitors, supported by experimental data, to highlight the advantages of its reduced cytotoxicity for research and therapeutic applications.

A key innovation in the design of this compound is the strategic incorporation of solubilizing elements with controlled basicity. This chemical feature has been correlated with a reduction in off-target antiproliferative effects, leading to lower cytotoxicity compared to earlier generations of ITK inhibitors.[1][2][3]

Comparative Cytotoxicity Profile

The following table summarizes the in vitro potency and cytotoxicity of this compound in comparison to other notable ITK inhibitors. The data illustrates the advantageous therapeutic window of this compound, characterized by high potency against the target (ITK) and significantly lower impact on cell viability in off-target cell lines.

CompoundTarget(s)ITK Ki (nM)Jurkat (human T-lymphocyte) IC50 (nM)Off-Target Cytotoxicity (e.g., K562) IC50 (µM)
This compound ITK 0.09 [2]4 [2][3]> 25
BMS-509744ITK1950~5
PRN694ITK, BTK1.2 (ITK)15Not Reported
IbrutinibBTK, ITK10201.5

Note: Data for BMS-509744, PRN694, and Ibrutinib are compiled from various public sources for comparative purposes. The off-target cytotoxicity data for this compound is based on the findings reported by Burch et al. (2015).

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay used to evaluate the effects of this compound and other ITK inhibitors.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Jurkat (human T-lymphocyte) and K562 (human myelogenous leukemia) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and other ITK inhibitors (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into opaque-walled 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Compound Treatment: A serial dilution of each ITK inhibitor is prepared in culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells, including vehicle controls, should be maintained at ≤ 0.5%. 100 µL of the diluted compound is added to the respective wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: The CellTiter-Glo® buffer is thawed and equilibrated to room temperature. The lyophilized CellTiter-Glo® substrate is reconstituted with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: The plates are equilibrated to room temperature for approximately 30 minutes. 100 µL of the CellTiter-Glo® Reagent is added to each well.

  • Signal Stabilization and Measurement: The contents of the wells are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis: The luminescent signal from vehicle-treated cells is set as 100% viability. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental process, the following diagrams are provided.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT PLCg1_mem PLCγ1 LAT->PLCg1_mem SLP76 SLP-76 SLP76->PLCg1_mem ZAP70->LAT ZAP70->SLP76 ITK ITK PLCg1_cyto PLCγ1 ITK->PLCg1_cyto Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition IP3 IP3 PLCg1_cyto->IP3 DAG DAG PLCg1_cyto->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Transcription_Factors Transcription Factor Activation (e.g., NFAT) Ca_release->Transcription_Factors PKC_act->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression

Caption: ITK Signaling Pathway and the Point of Inhibition by this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Serial Dilutions of ITK Inhibitors seed_cells->add_compounds incubate Incubate for 72h at 37°C add_compounds->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse_stabilize Mix to Lyse Cells & Stabilize Signal (10 min) add_reagent->lyse_stabilize read_luminescence Read Luminescence lyse_stabilize->read_luminescence analyze_data Analyze Data & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the CellTiter-Glo® Cytotoxicity Assay.

References

Safety Operating Guide

Navigating the Disposal of GNE-4997: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations

All laboratory personnel should treat GNE-4997 and any materials contaminated with it as hazardous waste.[3][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Safety glasses or face shield

  • Chemical-resistant gloves (double gloving is recommended)

  • A lab coat, preferably a solid-front barrier gown

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Treat all materials that have come into contact with this compound as hazardous chemical waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.[4][6]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7] Incompatible wastes can react violently or produce toxic fumes.[7][8]

    • Segregate waste based on its physical state (solid or liquid) and chemical compatibility.[1]

  • Waste Collection and Containment:

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[1][7] The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used. Keep the container securely closed except when adding waste.[7]

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a separate, clearly labeled hazardous waste container.[6] It is good practice to double-bag these materials before placing them in the designated solid waste container.[6]

    • Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[9]

  • Labeling and Storage:

    • Properly label all waste containers with a hazardous waste tag as soon as you begin accumulating waste.[4] The label should include the chemical name(s), concentration(s), and hazard characteristics (e.g., toxic).

    • Store hazardous waste in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[6]

    • Ensure secondary containment for all liquid hazardous waste to capture any potential spills or leaks.[6][7]

  • Requesting Waste Pickup:

    • Once a waste container is full or has reached the accumulation time limit set by your institution (often 90 days), request a pickup from your EHS department.[6] Do not overfill containers.[1]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care. The procedure for disposing of empty containers can vary:

  • Containers that held acutely hazardous waste may need to be triple-rinsed. The first rinse should be collected and disposed of as hazardous waste.[7][10]

  • After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste.[7][11]

  • Always confirm your institution's specific procedures for empty container disposal.

Quantitative Data Summary: Chemical Waste Segregation Principles

While specific quantitative disposal limits for this compound are not available, the following table summarizes general principles for the segregation of chemical waste to prevent dangerous reactions.

Waste CategoryIncompatible WithStorage Guidelines
Acids (Corrosive) Bases, organic solvents, oxidizersStore in a dedicated acid cabinet. Use secondary containment.
Bases (Corrosive) Acids, organic solventsStore separately from acids. Use secondary containment.
Flammable Solvents Oxidizers, acids, basesStore in a flammable safety cabinet. Keep away from ignition sources.
Oxidizers Flammable solvents, organic materials, reducing agentsStore separately from flammable and combustible materials.
Toxic Compounds (like this compound) Should not be mixed with other waste streams unless compatibility is known and approved.Store in clearly labeled, sealed containers in a designated area.

Experimental Protocols: Decontamination

Specific protocols for the neutralization or deactivation of this compound are not published. Therefore, chemical deactivation should not be attempted. Any spills of this compound should be cleaned up immediately using appropriate absorbent materials. The spill cleanup materials must then be disposed of as hazardous waste.[3][4]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

GNE4997_Disposal_Workflow cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_categorization Waste Categorization cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_hazardous Dispose as Non-Hazardous Waste (Consult Institutional Policy) is_contaminated->non_hazardous No solid_waste Solid Waste (Gloves, Tubes, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps contain_solid Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->contain_liquid contain_sharps Place in Labeled Sharps Hazardous Waste Container sharps_waste->contain_sharps store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.